Manassantin B
Description
This compound has been reported in Saururus chinensis and Saururus cernuus with data available.
isolated from the roots of Saururus chinensis; structure in first source
Properties
CAS No. |
88497-88-5 |
|---|---|
Molecular Formula |
C41H48O11 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1 |
InChI Key |
GSWZMFDCPMPHDL-FZBBBUCASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Manassantin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manassantin B, a complex dineolignan, has garnered significant attention within the scientific community for its potent and diverse biological activities. This document provides a comprehensive overview of this compound, focusing on its natural origins, detailed methodologies for its isolation and purification, and its mechanisms of action. Quantitative data on its biological efficacy are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of the key signaling pathways influenced by this compound, offering a visual representation of its molecular interactions.
Natural Sources of this compound
This compound is a naturally occurring compound found in plants of the Saururus genus, commonly known as lizard's tail. The primary documented sources for this compound are:
-
Saururus cernuus : A perennial aquatic plant native to eastern North America.[1][2] It has a history of use in traditional medicine for the treatment of various ailments, including tumors.[2]
-
Saururus chinensis : Also known as Asian lizard's tail, this plant is found in several East Asian countries.[3][4] It is utilized in traditional Chinese and Korean medicine for its anti-inflammatory and other therapeutic properties.[3]
This compound is typically isolated from the roots and rhizomes of these plants, where it is present as part of a complex mixture of lignans and other secondary metabolites.[3][4]
Isolation and Purification of this compound
The isolation of this compound is a multi-step process that relies on a combination of solvent extraction and chromatographic techniques. A generalized protocol, based on the principles of bioassay-guided fractionation, is outlined below. It is important to note that specific parameters may require optimization based on the starting plant material and available laboratory equipment.
Experimental Protocol: Bioassay-Guided Fractionation of this compound from Saururus spp.
1. Plant Material Collection and Preparation:
- Collect fresh or dried roots and rhizomes of Saururus cernuus or Saururus chinensis.
- Thoroughly wash the plant material to remove soil and debris.
- Air-dry the material in a well-ventilated area or use a lyophilizer.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
- The powdered plant material is typically subjected to extraction with a lipid-soluble solvent.[1][2]
- Initial Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. This process should be repeated 2-3 times to ensure exhaustive extraction.
- Solvent Partitioning:
- Concentrate the initial alcoholic extract under reduced pressure to obtain a crude residue.
- Suspend the residue in water and perform a liquid-liquid partition with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Subject the active ethyl acetate fraction to column chromatography on a silica gel stationary phase.
- Elute the column with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or chloroform-methanol.
- Collect fractions and monitor their composition using thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- High-Performance Liquid Chromatography (HPLC):
- Further purify the fractions enriched with this compound using preparative reverse-phase HPLC.
- A C18 column is commonly employed for this purpose.
- The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.
- Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.
4. Purity Assessment and Structural Elucidation:
- Assess the purity of the isolated this compound using analytical HPLC.
- Confirm the structure of the purified compound using spectroscopic methods, including:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
Quantitative Data on Biological Activity
This compound has been shown to be a potent inhibitor of several key signaling pathways involved in cancer and inflammation. The following tables summarize its reported inhibitory concentrations (IC₅₀).
| Target Pathway/Process | Cell Line | IC₅₀ (nM) | Reference |
| Hypoxia-Inducible Factor-1 (HIF-1) | T47D Human Breast Tumor Cells | 3 | [1] |
| Melanin Production | B16 Melanoma Cells | 8 | [5] |
| IL-1β Expression | U937 Promonocytic Cells | ~50 | |
| NF-IL6 Induced IL-1β Activation | U937 Promonocytic Cells | 78 | |
| NF-κB Induced IL-1β Activation | U937 Promonocytic Cells | 1600 |
Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a generalized workflow for its isolation.
Signaling Pathways
Caption: this compound inhibits the HIF-1 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Generalized workflow for this compound isolation.
Conclusion
This compound stands out as a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its potent inhibition of key signaling pathways like HIF-1 and NF-κB underscores its therapeutic relevance. This guide provides a foundational understanding of its natural sources, a generalized methodology for its isolation, and a summary of its biological activity. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable methods for its production.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Manassantin B from Saururus chinensis: Discovery, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saururus chinensis, commonly known as the Asian lizard's tail, is a perennial herb that has been utilized for centuries in traditional Korean and Chinese medicine to treat a variety of ailments, including edema, jaundice, and gonorrhea.[1] Scientific investigation into its phytochemical constituents led to the isolation of several bioactive compounds, prominent among them being the dineolignan Manassantin B. First isolated in 1983, this compound has since been the subject of extensive research, revealing a remarkable spectrum of pharmacological activities.[1] This lignan has demonstrated potent anti-inflammatory, antiviral, antitumor, and anti-obesity properties, making it a compound of significant interest for modern drug discovery and development.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its quantitative biological data, detailed experimental protocols for its study, and the intricate signaling pathways through which it exerts its therapeutic effects.
Isolation and Structural Elucidation
This compound is a neolignan isolated from the roots of Saururus chinensis.[4][5] The general procedure for its isolation involves bioassay-guided fractionation, a common methodology in natural product chemistry to identify active constituents.
The structural identity of this compound is confirmed through spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Below is a generalized workflow representing the isolation and purification process.
Quantitative Biological Data
This compound exhibits potent biological activity across various assays, often in the nanomolar to micromolar range. The following tables summarize the key quantitative data reported in the literature.
Table 1: Anti-proliferative and Cytotoxic Activity
| Cell Line | Assay | IC50 Value | Reference |
| Melanoma B16 cells | Melanin Production (α-MSH-activated) | 8 nM | [6] |
| 3T3-L1 preadipocytes | Adipogenesis/Lipogenesis Inhibition | 9.3 nM | [1] |
Table 2: Anti-inflammatory Activity
| Cell Line | Stimulant | Measured Effect | IC50 Value | Reference |
| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | IL-1β expression inhibition | ~50 nM | [7] |
| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | NF-IL6 induced IL-1β activation | 78 nM | [7] |
| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | NF-κB induced IL-1β activation | 1.6 µM | [7] |
Mechanisms of Action and Signaling Pathways
This compound's diverse biological effects are attributed to its ability to modulate multiple key cellular signaling pathways.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting several signaling cascades.
-
Inhibition of STAT3 Pathway: In human hepatoma cells, Manassantin A and B inhibit the interleukin-6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[8] This is achieved by decreasing IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus.[8]
-
Modulation of MAPK and NF-κB Pathways: In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound reduces the expression of the pro-inflammatory cytokine IL-1β.[3][9] This effect is mediated through the attenuation of ERK1/2 and p38 MAPK phosphorylation, without affecting the JNK cascade.[3][9] Furthermore, it has been shown to inhibit NF-κB transactivation, a central regulator of inflammatory responses.[7] In mast cells, it suppresses cyclooxygenase-2 (COX-2) dependent prostaglandin D2 (PGD2) generation by blocking Fyn kinase, which in turn inhibits NF-κB and MAPK pathways.[10]
Antiviral Activity
This compound has been identified as a potent inhibitor of Epstein-Barr virus (EBV) lytic replication.[5][11]
-
Inhibition of mTORC2 Signaling: The primary antiviral mechanism involves the specific inhibition of the mammalian target of rapamycin complex 2 (mTORC2).[5][11] this compound blocks mTORC2-mediated phosphorylation of AKT at Ser-473 and protein kinase Cα (PKCα) at Ser-657.[5][11][12] The disruption of this mTORC2-PKC/AKT signaling cascade prevents the activation of the AP-1 transcription factor, which is crucial for the expression of the EBV immediate-early gene BZLF1, the master switch for lytic replication.[5][11]
-
Activation of STING Pathway: In the context of Coxsackievirus B3 (CVB3) infection, this compound has been reported to induce the cytoplasmic release of mitochondrial DNA (mtDNA).[13] This released mtDNA activates the cGAS/STING/TBK-1/IRF3 pathway, leading to enhanced Type I interferon (IFN-I) signaling and a robust antiviral state.[13]
Anticancer and Anti-angiogenic Activity
This compound exhibits antitumor properties through multiple mechanisms, notably by targeting the cellular response to hypoxia and inhibiting angiogenesis.
-
Inhibition of HIF-1α: Manassantin A and B are potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) activity.[4][14] Under hypoxic conditions, which are common in solid tumors, HIF-1α protein is stabilized and promotes the transcription of genes involved in angiogenesis (e.g., VEGF), survival, and metastasis.[14] this compound inhibits the hypoxia-induced accumulation of HIF-1α protein, thereby downregulating its target genes.[14][15]
-
Inhibition of Angiogenesis: By inhibiting HIF-1α and its downstream target VEGF, this compound effectively blocks tumor-induced angiogenesis.[2][14] It has been shown to inhibit the tube formation and invasion of endothelial cells.[2] This anti-angiogenic effect is also linked to the downregulation of matrix metalloproteinase 9 (MMP-9).[2]
Metabolic Regulation (Anti-Obesity)
This compound has emerged as a potent inhibitor of adipogenesis and lipogenesis, suggesting its potential for treating obesity and related metabolic disorders.[1]
-
Activation of AMPK Pathway: The primary mechanism for its anti-obesity effects is the activation of AMP-activated protein kinase (AMPK).[1] this compound is reported to be an inhibitor of the mitochondrial electron transport chain complex I, which reduces intracellular ATP and increases AMP levels. The resulting high AMP:ATP ratio activates AMPK.[1] Activated AMPK is a crucial regulator that inhibits key transcription factors of adipogenesis and lipogenesis, thereby reducing lipid accumulation in adipocytes.[1]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices cited in the referenced literature for studying the effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use appropriate cell lines for the desired assay (e.g., Hep3B for STAT3, RAW 264.7 for inflammation, 3T3-L1 for adipogenesis).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[1] Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well). Once cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing this compound at various concentrations or the vehicle control (DMSO).
-
Stimulation: For specific assays, add the stimulant (e.g., 100 ng/ml LPS or 10 ng/ml IL-6) at a specified time point relative to the this compound treatment (e.g., 1 hour after).[9]
-
Incubation: Incubate the cells for the required duration (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression or cytokine measurement).[9]
-
Harvesting: After incubation, harvest the cells or supernatant for downstream analysis (e.g., Western Blot, ELISA, or RT-PCR).
Protocol 2: Western Blot Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, p-ERK, HIF-1α, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Inhibition of Melanin Production Assay
-
Cell Seeding: Seed B16 melanoma cells in a 24-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a set period (e.g., 72 hours). Include a positive control such as Arbutin.[6]
-
Stimulation: Concurrently treat the cells with a melanin production inducer, such as alpha-melanocyte stimulating hormone (α-MSH).[6]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with a solution containing 1 N NaOH.
-
Melanin Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The absorbance is proportional to the melanin content.
-
Data Normalization: Normalize the melanin content to the total protein content of each sample to account for any cytotoxic effects.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits melanin production by 50%.
Conclusion
This compound, a dineolignan from Saururus chinensis, is a highly promising natural product with a diverse and potent pharmacological profile. Its ability to specifically modulate key signaling pathways such as mTORC2, STAT3, MAPK, HIF-1α, and AMPK at nanomolar concentrations underscores its therapeutic potential. The compound's demonstrated efficacy in antiviral, anti-inflammatory, anticancer, and anti-obesity models provides a strong foundation for its further development as a therapeutic agent. This guide offers a consolidated resource for researchers and drug development professionals, summarizing the critical data and methodologies required to advance the study of this remarkable molecule from a traditional remedy to a potential modern therapeutic.
References
- 1. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dineolignan from Saururus chinensis, this compound, inhibits tumor-induced angiogenesis via downregulation of matrix metalloproteinases 9 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-IL6 activity by this compound, a dilignan isolated from Saururus chinensis, in phorbol myristate acetate-stimulated U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Manassantin B: A Technical Guide
Abstract
Manassantin B is a naturally occurring dineolignan isolated from plants of the Saururus genus. Possessing a complex stereochemical structure, it has emerged as a molecule of significant interest due to its potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its anti-cancer, antiviral, and anti-inflammatory properties. We detail its mechanisms of action, which involve the modulation of critical cellular signaling pathways, including Hypoxia-Inducible Factor-1 (HIF-1), mammalian Target of Rapamycin Complex 2 (mTORC2), Stimulator of Interferon Genes (STING), and Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates quantitative bioactivity data, presents detailed experimental protocols for key assays, and visualizes complex molecular interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Biological Activities and Mechanisms of Action
This compound exerts its effects by intervening in multiple, fundamental cellular pathways. Its activities are context-dependent, varying with cell type and stimulus.
Anti-Cancer Activity
The anti-cancer properties of this compound are primarily linked to its potent inhibition of the cellular response to hypoxia and its ability to induce cell cycle arrest.
In the low-oxygen environment characteristic of solid tumors, cancer cells rely on the transcription factor HIF-1 to promote survival, angiogenesis, and metastasis. This compound is a highly potent inhibitor of HIF-1 activity.[1] It functions by blocking the hypoxia-induced accumulation of the HIF-1α subunit in the nucleus, thereby preventing the formation of the active HIF-1 heterodimer.[2][3] This action suppresses the transcription of critical HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which is essential for angiogenesis.[1][4] this compound has been shown to be a relatively hypoxia-specific inhibitor of HIF-1 activation.
Studies involving derivatives of the related Manassantin A have shown that these compounds can inhibit cancer cell growth by inducing G2/M phase arrest in the cell cycle.[2] This suggests an interference with the mitotic machinery, preventing cell division and proliferation.
Antiviral Activity
This compound has demonstrated significant antiviral properties against both DNA and RNA viruses through distinct mechanisms.
This compound effectively blocks the lytic replication of EBV, a herpesvirus linked to several cancers.[5][6] It achieves this by inhibiting the mammalian Target of Rapamycin Complex 2 (mTORC2). This inhibition prevents the mTORC2-mediated phosphorylation of Protein Kinase Cα (PKCα) and AKT at Ser-473.[5][6][7] The disruption of this signaling cascade suppresses the downstream AP-1 signal transduction, which is required for the expression of the EBV immediate-early gene BZLF1, the master switch for initiating the lytic cycle.[5][6]
Against the RNA virus CVB3, this compound employs an entirely different strategy, activating the host's innate immune response. It increases the production of mitochondrial reactive oxygen species (mROS), which leads to the release of mitochondrial DNA into the cytosol.[3][8] This cytosolic DNA is sensed by cGAS, triggering the STING/TBK-1/IRF3 signaling pathway.[8][9] The phosphorylation and activation of the transcription factor IRF3 lead to the expression of antiviral genes, including Type I interferons, which suppress viral replication.[8]
Anti-Inflammatory Activity
This compound modulates key inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
In response to the pro-inflammatory cytokine Interleukin-6 (IL-6), this compound inhibits the activation of STAT3.[10] It achieves this by decreasing IL-6-induced STAT3 phosphorylation and subsequent nuclear translocation, effectively blocking its function as a transcription factor for inflammatory genes. This activity may be related to the modulation of protein tyrosine phosphatases.
In mast cells, this compound inhibits the generation of the pro-inflammatory mediator prostaglandin D2 (PGD2) in a dose-dependent manner.[11] This is accomplished by suppressing the expression of cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of Fyn kinase activation, which in turn blocks the downstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways required for COX-2 induction.[11]
Quantitative Bioactivity Data
The potency of this compound has been quantified across various biological assays. The following tables summarize key findings.
Table 1: Inhibition of Cellular Pathways
| Target Pathway | Metric | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| HIF-1 Activation | IC₅₀ | 3 nM | Human Breast Cancer T47D |
| Adipogenesis/Lipogenesis | IC₅₀ | 9.3 nM | 3T3-L1 Preadipocytes |[4] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines (Manassantin A)*
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| SK-Hep-1 | Liver | 0.018 - 0.423 | [12] |
| PC-3 | Prostate | 0.018 - 0.423 | [12] |
| DU-145 | Prostate | 0.018 - 0.423 | [12] |
| BT-20 | Breast | 0.018 - 0.423 | [12] |
| SK-BR-3 | Breast | 0.018 - 0.423 | [12] |
| T-47D | Breast | 0.018 - 0.423 | [12] |
| Hela | Cervical | 0.018 - 0.423 | [12] |
| T98G | Glioblastoma | 0.018 - 0.423 | [12] |
| SK-MEL-28 | Melanoma | 0.018 - 0.423 | [12] |
*Note: Data is for the closely related Manassantin A, which demonstrates comparable cytotoxicity. This compound is expected to have similar potency.
Key Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[1][6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][13]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect specific phosphorylated proteins (e.g., p-STAT3, p-AKT) to assess signaling pathway activation.
-
Cell Culture and Lysis: Culture cells and treat with this compound and/or a stimulating agent (e.g., IL-6) for the desired time. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein samples to the same concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can cause high background.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-STAT3 Tyr705), diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., β-actin) to normalize the data.
Conclusion
This compound is a multifunctional natural product with a compelling profile as a modulator of key cellular pathways implicated in cancer, viral infections, and inflammation. Its high potency in inhibiting HIF-1 and mTORC2, coupled with its unique ability to activate the STING pathway, underscores its therapeutic potential. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and its analogues as lead compounds for novel therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 3. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound shows antiviral activity against coxsackievirus B3 infection by activation of the STING/TBK-1/IRF3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Manassantin B: A Comprehensive Technical Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from the plant Saururus cernuus, has emerged as a promising natural product in the field of oncology. Exhibiting a range of biological activities, its potential as an anti-cancer agent is attributed to its ability to modulate critical cellular signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action identified in preclinical studies include the inhibition of the STAT3, mTORC2, and HIF-1α signaling cascades.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated. This compound has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates gene expression.
mTORC2 Signaling Pathway Inhibition
The mammalian target of rapamycin complex 2 (mTORC2) is a crucial kinase involved in cell survival and proliferation. This compound has been identified as an inhibitor of mTORC2, which in turn affects downstream signaling molecules such as Akt and PKC. This inhibition can disrupt essential cellular processes that support tumor growth.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α, which promotes tumor adaptation and survival by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α in the nucleus under hypoxic conditions, thereby counteracting the pro-survival effects of hypoxia.
In Vitro Anti-Cancer Activity
The cytotoxic and anti-proliferative effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Manassantin A | - | - | 1 - 10 nM (as HIF-1 inhibitor) | [1] |
| LXY6006 | - | - | 0.35 ± 0.11 nM (as HIF-1 inhibitor) | [1] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 µM | [2] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | [2] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [2] | |
| HCT116 | Colorectal Cancer | 22.4 µM | [2] | |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 µM | [2] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | [2] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [2] | |
| HCT116 | Colorectal Cancer | 0.34 µM | [2] |
Note: Data for this compound is limited in the reviewed literature, with more information available for Manassantin A and its synthetic derivatives.
In Vivo Anti-Cancer Efficacy
The anti-tumor activity of Manassantin A and its derivatives has been investigated in preclinical xenograft models. These studies provide crucial insights into the potential therapeutic efficacy of these compounds in a whole-organism context.
| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| Manassantin A | C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | 2 mg/kg and 5 mg/kg | Retarded tumor growth | [3] |
| BALB/c Nude Mice | A549 (Lung Cancer) | 2 mg/kg and 5 mg/kg | Retarded tumor growth | [3] | |
| LXY6006 | Nude Mice | MX-1 (Breast Cancer) | 120 mg/kg | 66% reduction in relative tumor volume | [4] |
| MIA PaCa-2 (Pancreatic Cancer) | 120 mg/kg | 51% reduction in relative tumor volume | [4] | ||
| H460 (Lung Cancer) | 120 mg/kg | 60% reduction in relative tumor volume | [4] |
Note: Specific quantitative tumor growth inhibition data for this compound was not available in the reviewed literature.
Key Experimental Protocols
The investigation of this compound's anti-cancer properties relies on a variety of established experimental techniques. Below are summaries of the core methodologies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.
Western Blot for STAT3 Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. To assess the effect of this compound on STAT3 activation, Western blotting is performed to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[1][8][9]
Protocol Outline:
-
Cell Lysis: Cancer cells, either untreated or treated with this compound, are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for p-STAT3 or total STAT3.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
HIF-1α Nuclear Accumulation Assay
To determine the effect of this compound on HIF-1α localization, a nuclear extraction and subsequent Western blot or an immunofluorescence assay can be performed.[10][11][12]
Protocol Outline (Nuclear Extraction and Western Blot):
-
Cell Treatment: Cells are cultured under normoxic or hypoxic conditions and treated with this compound or a vehicle control.
-
Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated using a nuclear extraction kit or a differential centrifugation-based protocol.
-
Western Blot: A Western blot is performed on the nuclear extracts as described above, using a primary antibody specific for HIF-1α. A nuclear marker (e.g., Histone H3 or Lamin B1) is used as a loading control.
Conclusion and Future Directions
The available literature strongly suggests that this compound and its analogs are promising candidates for further development as anti-cancer therapeutics. Their ability to target multiple, critical signaling pathways, including STAT3, mTORC2, and HIF-1α, provides a multi-pronged approach to inhibiting tumor growth and survival. The preclinical in vitro and in vivo data, particularly for the synthetic derivative LXY6006, are encouraging.
However, to advance the clinical translation of this compound, further research is warranted. Specifically, more comprehensive studies are needed to establish a detailed profile of its IC50 values against a wider range of cancer cell lines. Additionally, robust in vivo efficacy studies with this compound itself, providing quantitative tumor growth inhibition data, are crucial. Elucidating the precise molecular interactions with its targets and exploring potential synergistic effects with existing chemotherapeutic agents will also be vital areas of future investigation. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Manassantin A inhibits tumour growth under hypoxia through the activation of chaperone-mediated autophagy by modulating Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 11. Featured Article: Hypoxia-inducible factor-1α dependent nuclear entry of factor inhibiting HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Manassantin B: A Technical Guide to Its Traditional Medicinal Uses and Modern Scientific Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B is a lignan isolated from the medicinal plant Saururus cernuus, commonly known as Lizard's Tail. This plant has a rich history of use in traditional medicine, particularly by Native American tribes and early European settlers in North America.[1] This technical guide provides an in-depth overview of the traditional medicinal applications of this compound, supported by modern scientific validation of its biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Traditional Medicinal Uses of Saururus cernuus
The traditional use of Saururus cernuus primarily involved the roots and leaves of the plant, which were prepared in various ways to treat a range of ailments. While historical records provide qualitative descriptions of these uses, it is important to note that precise quantitative data, such as dosages and concentrations, are not well-documented.
| Plant Part | Preparation Method | Traditional Medicinal Use |
| Roots | Ground, mashed into a poultice | Treatment of swelling, inflammation, sores, wounds, and spider bites.[1] |
| Infusion (as a wash) | To alleviate rheumatism and general body aches.[1] | |
| Roasted and mashed | Applied as a poultice to soothe inflammation of the breasts and back.[1] | |
| Leaves | Brewed into a tea | For the treatment of breast and back pains, and stomach ailments. |
| Whole Plant | Infusion | Used as a sedative and to reduce fevers.[1] |
The diverse traditional applications of Saururus cernuus point towards its potent anti-inflammatory and analgesic properties, which have been the focus of modern scientific investigation into its active constituent, this compound.
Scientific Validation and Quantitative Data
Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the traditional medicinal uses of Saururus cernuus, with a significant focus on this compound. These studies have provided quantitative data on its bioactivity, particularly its anti-inflammatory effects.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of IL-1β expression | U937 cells | ~50 nM | [2] |
| This compound | Inhibition of NF-IL6-induced activation of IL-1β | U937 cells | 78 nM | [2] |
| This compound | Inhibition of NF-κB-induced activation of IL-1β | U937 cells | 1.6 µM | [2] |
| This compound | Inhibition of lipid accumulation | 3T3-L1 preadipocytes | 9.3 nM | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in understanding the anti-inflammatory and signaling pathway inhibitory effects of this compound.
Inhibition of NF-κB Activation
This protocol is adapted from studies investigating the effect of this compound on the NF-κB signaling pathway.[4]
-
Cell Culture: Human monocytic U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to the cell culture to a final concentration of 100 ng/mL to induce NF-κB activation.
-
Nuclear Extraction: After a 4-hour incubation with PMA, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.
-
Electrophoretic Mobility Shift Assay (EMSA): The DNA-binding activity of NF-κB in the nuclear extracts is determined using an EMSA kit with a biotin-labeled NF-κB consensus oligonucleotide probe. The protein-DNA complexes are separated by polyacrylamide gel electrophoresis and transferred to a nylon membrane.
-
Detection: The biotin-labeled DNA is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The resulting bands are visualized by autoradiography.
Inhibition of STAT3 Activation
This protocol is based on research demonstrating this compound's inhibitory effect on the STAT3 signaling pathway.[5]
-
Cell Culture: Human hepatoma Hep3B cells are grown in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.
-
Treatment: Cells are pre-incubated with different concentrations of this compound for 1 hour.
-
Stimulation: Recombinant human interleukin-6 (IL-6) is added to the culture medium at a final concentration of 20 ng/mL to activate the STAT3 pathway.
-
Protein Extraction: Following a 15-minute stimulation with IL-6, total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of STAT3 phosphorylation.
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory actions of this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the STAT3 Signaling Pathway by this compound.
Conclusion
This compound, a key bioactive compound from Saururus cernuus, demonstrates significant anti-inflammatory properties that provide a scientific basis for the plant's traditional medicinal uses. The inhibition of critical inflammatory signaling pathways, such as NF-κB and STAT3, highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this compound. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Saururus cernuus - Wikipedia [en.wikipedia.org]
- 2. Inhibition of NF-IL6 activity by this compound, a dilignan isolated from Saururus chinensis, in phorbol myristate acetate-stimulated U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Manassantin B Stereoisomers and Derivatives: A Technical Guide to a Promising Class of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from the plant Saururus cernuus, along with its stereoisomers and derivatives, has emerged as a compelling class of natural products with significant therapeutic potential. These compounds have demonstrated a range of biological activities, most notably as potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) and modulators of the STAT3 signaling pathway. Their complex stereochemistry and the nuanced structure-activity relationships (SAR) of their derivatives present both a challenge and an opportunity for the development of novel therapeutics in oncology, inflammation, and beyond. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound stereoisomers and derivatives, including their biological activities, mechanisms of action, and the experimental methodologies used in their synthesis and evaluation.
Biological Activity and Quantitative Data
Manassantin A and B are potent inhibitors of HIF-1 activity.[1] Manassantin A, in particular, has been shown to inhibit HIF-1 activity with IC50 values in the low nanomolar range (1-10 nM) in luciferase reporter assays.[2][3] The 2,3-cis-3,4-trans-4,5-cis-configuration of the central tetrahydrofuran ring is crucial for this inhibitory activity.[3]
In addition to HIF-1 inhibition, Manassantin A and B have been found to inhibit the production of melanin with IC50 values of 13 nM and 8 nM, respectively, in B16 melanoma cells.[4] Furthermore, both compounds inhibit the interleukin-6 (IL-6) induced activation of Signal Transducer and Activator of Transcription 3 (STAT3) by preventing its phosphorylation and subsequent nuclear translocation.[5]
The following tables summarize the available quantitative data for Manassantin stereoisomers and derivatives.
| Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference(s) |
| Manassantin A | HIF-1 activity (luciferase reporter assay) | 4T1 cells | 1-10 nM | [2][3] |
| This compound | Melanin production | B16 melanoma cells | 8 nM | [4] |
| Manassantin A | Melanin production | B16 melanoma cells | 13 nM | [4] |
| LXY6006 (Manassantin A derivative) | HIF-1 activity | T47D cells | 0.35 ± 0.11 nM | [2] |
| Manassantin A | HIF-1 activity | T47D cells | 52 ± 9 nM | [2] |
Table 1: Inhibitory Concentrations (IC50) of Manassantin A, B, and a Derivative
| Analogue | Modification | HIF-1 Inhibition (IC50, µM) |
| Manassantin A (1) | - | 0.011 ± 0.003 |
| MA01 | Simplified side chain | 2.11 ± 0.66 |
| MA02 | Extended side chain | >10 |
| MA04 (4-O-methylsaucerneol) | Truncated (one side chain) | 0.32 |
| MA07 | Simplified side chain | Not specified |
| MA11 | Demethoxy side chain | Submicromolar range |
Table 2: Structure-Activity Relationship of Manassantin A Analogues against HIF-1 Activity [1]
Signaling Pathways and Mechanism of Action
HIF-1 Signaling Pathway
Under hypoxic conditions, the α-subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Manassantin A and its derivatives inhibit HIF-1 activity by preventing the nuclear accumulation of HIF-1α.[2]
Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the inhibitory action of this compound.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a key regulator of cellular processes such as inflammation, proliferation, and survival. Cytokines like IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for target genes, including those involved in inflammation and cell cycle progression. Manassantin A and B have been shown to inhibit this pathway by preventing the phosphorylation and subsequent nuclear translocation of STAT3.[5]
Caption: IL-6/STAT3 signaling pathway and its inhibition by this compound.
Experimental Protocols
General Synthetic Approach for Manassantin Analogues
A convergent synthetic strategy is typically employed for the synthesis of Manassantin analogues.[1] This approach involves the preparation of a central tetrahydrofuran core and the respective side chains, which are then coupled to assemble the final molecule.
Caption: General workflow for the synthesis of Manassantin analogues.
Detailed Methodologies:
-
Total Synthesis of Manassantin A, B, and B1: A stereocontrolled total synthesis has been described, confirming the absolute configurations of these molecules. The key step involves a novel cycloetherification of end-differentiated benzylic alcohols to form the central tetrahydrofuran ring.[6][7]
-
Synthesis of Manassantin Analogues (e.g., MA02): The synthesis of an extended side chain analogue (MA02) begins with the protection of trans-m-propenyl guaiacol, followed by asymmetric dihydroxylation to introduce the necessary stereocenters. Subsequent oxidation and tosylation provide a key intermediate for coupling with the tetrahydrofuran core.[1]
-
HIF-1 Reporter Assay: The inhibitory activity of Manassantin derivatives on HIF-1 is commonly assessed using a dual-luciferase reporter assay. Cells (e.g., HEK-293T or T47D) are co-transfected with a plasmid containing a hypoxia-responsive element (HRE) driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase. The cells are then exposed to hypoxic conditions in the presence of the test compounds, and the relative luciferase activity is measured to determine the extent of HIF-1 inhibition.[1][2]
-
Western Blot Analysis: To confirm the mechanism of HIF-1 inhibition, Western blotting is used to measure the levels of HIF-1α protein in the nuclear extracts of cells treated with Manassantin derivatives under hypoxic conditions. A decrease in the nuclear HIF-1α band indicates that the compound prevents its accumulation.[1][2]
-
STAT3 Activation Assay: The effect on STAT3 signaling is determined by treating cells (e.g., Hep3B) with IL-6 to induce STAT3 phosphorylation. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are then measured by Western blotting. A reduction in the p-STAT3/STAT3 ratio indicates inhibition of the pathway. The nuclear translocation of STAT3 can be visualized using immunofluorescence microscopy.[5]
Conclusion and Future Directions
This compound and its analogues represent a rich source of chemical diversity with significant potential for the development of novel therapeutics. Their ability to potently inhibit the HIF-1 and STAT3 signaling pathways makes them attractive candidates for further investigation, particularly in the context of cancer and inflammatory diseases. The stereochemical complexity of these molecules underscores the importance of stereoselective synthesis in elucidating structure-activity relationships and optimizing therapeutic efficacy. Future research should focus on a more comprehensive evaluation of the various stereoisomers of this compound, the development of more potent and selective derivatives, and in-depth preclinical and clinical studies to validate their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this promising class of natural products.
References
- 1. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis and stereochemical confirmation of manassantin A, B, and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Manassantin B: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manassantin B, a lignan isolated from the plant Saururus chinensis, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth overview of the multifaceted mechanism of action of this compound, with a focus on its impact on key cellular signaling pathways implicated in cancer, viral infections, inflammation, and metabolic disorders. This document synthesizes current scientific literature to offer a detailed resource for researchers and professionals in drug development, complete with quantitative data, experimental methodologies, and visual representations of the molecular pathways involved.
Core Mechanisms of Action
This compound exerts its biological effects by modulating a range of intracellular signaling cascades. The primary mechanisms identified to date include the inhibition of the mTORC2, STAT3, and HIF-1 pathways, the activation of the STING and AMPK pathways, and the modulation of NF-κB and MAPK signaling. These interactions underpin its observed anti-cancer, anti-viral, anti-inflammatory, and metabolic regulatory properties.
Inhibition of mTORC2 Signaling
This compound is a potent inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[1][2] This inhibition is a key contributor to its anti-viral effects, particularly against Epstein-Barr virus (EBV). By disrupting mTORC2 activity, this compound prevents the phosphorylation of downstream targets, including AKT at serine 473 (Ser-473) and protein kinase Cα (PKCα) at serine 657 (Ser-657).[1][2] The disruption of this mTORC2-PKC/AKT signaling axis ultimately leads to the suppression of the immediate-early EBV gene BZLF1, which is crucial for the initiation of the viral lytic cycle.[1] This is achieved through the inhibition of the AP-1 signaling pathway.[1]
Activation of the STING Pathway
In the context of viral infections, such as with Coxsackievirus B3 (CVB3), this compound demonstrates an immunomodulatory mechanism by activating the STING (Stimulator of Interferon Genes) pathway. It is proposed that this compound suppresses mitochondrial electron transport chain (ETC) complexes I and V, leading to an increase in mitochondrial reactive oxygen species (mROS) and the release of mitochondrial DNA (mtDNA) into the cytoplasm.[3] This cytosolic mtDNA is then detected by cyclic GMP-AMP synthase (cGAS), which in turn activates the STING/TBK-1/IRF3 signaling cascade, culminating in the expression of antiviral genes.[3][4]
Inhibition of STAT3 Signaling
This compound, along with its analog Manassantin A, has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition is achieved by reducing the interleukin-6 (IL-6)-induced phosphorylation of STAT3 and preventing its translocation to the nucleus.[5][6] Furthermore, this compound blocks the expression of Suppressor of Cytokine Signaling 3 (SOCS-3) mRNA, a downstream target of STAT3.[5] This mechanism underlies its potential as an anti-inflammatory agent.
Potent Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
This compound is a highly potent inhibitor of hypoxia-activated HIF-1, a transcription factor that plays a critical role in tumor adaptation to hypoxic environments.[7][8] It effectively inhibits the expression of the HIF-1α protein, thereby interfering with the transcription of HIF-1 target genes that are involved in angiogenesis, glucose metabolism, and cell survival.[7][8]
Modulation of NF-κB and MAPK Pathways
In mast cells, this compound has been demonstrated to inhibit the production of cyclooxygenase-2 (COX-2)-dependent prostaglandin D2. This effect is mediated by the blockade of Fyn-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it reduces the nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38.
Activation of AMP-Activated Protein Kinase (AMPK)
This compound has shown potential in the context of metabolic regulation by activating AMPK. This activation leads to the inhibition of adipogenesis and lipogenesis, suggesting a therapeutic role in obesity and related metabolic disorders.[9] The activation of AMPK is, at least in part, due to the inhibition of mitochondrial complex I, which alters the cellular AMP/ATP ratio.[9]
Quantitative Data
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Target/Process | Cell Line/System | Assay Type | IC50/EC50 | Reference(s) |
| HIF-1α Inhibition | - | - | 3 nM | - |
| Mitochondrial Complex I Inhibition | 3T3-L1 cells | Activity Assay | 124 nM | [9] |
| Adipogenesis/Lipogenesis Inhibition | 3T3-L1 preadipocytes | - | 9.3 nM | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Western Blotting for Protein Phosphorylation (mTORC2 and STAT3 Pathways)
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., P3HR-1 for EBV studies, Hep3B for STAT3 studies) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration. For phosphorylation studies, cells are often stimulated with an appropriate agonist (e.g., TPA/butyrate for mTORC2, IL-6 for STAT3) in the presence or absence of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (Ser-473), total AKT, p-STAT3 (Tyr-705), total STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Luciferase Reporter Assays (HIF-1α and NF-κB Pathways)
-
Objective: To quantify the transcriptional activity of HIF-1α and NF-κB in response to this compound treatment.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., HRE for HIF-1α, NF-κB response elements for NF-κB) and a control plasmid expressing Renilla luciferase for normalization.
-
Cell Treatment: After transfection, treat the cells with this compound under appropriate conditions (e.g., hypoxia for HIF-1α studies, TNF-α stimulation for NF-κB studies).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
STING Pathway Activation Assays
-
Objective: To determine if this compound activates the STING signaling pathway.
-
Methodology:
-
Immunofluorescence for STING Translocation:
-
Culture cells (e.g., Vero cells) on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against STING, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of STING using fluorescence microscopy. Activation is indicated by the translocation of STING from the endoplasmic reticulum to perinuclear puncta.
-
-
Western Blotting for Pathway Activation:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Perform Western blotting as described in section 3.1, using antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.
-
-
AMPK Activation Assay
-
Objective: To measure the effect of this compound on AMPK activity.
-
Methodology:
-
Western Blotting for AMPK Phosphorylation:
-
Treat cells (e.g., 3T3-L1 preadipocytes) with this compound.
-
Prepare cell lysates and perform Western blotting using antibodies specific for phosphorylated AMPK (Thr-172) and total AMPK.
-
-
In Vitro Kinase Assay:
-
Immunoprecipitate AMPK from cell lysates.
-
Perform an in vitro kinase reaction using a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the substrate as a readout of AMPK activity.
-
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound inhibits the mTORC2 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity [frontiersin.org]
- 7. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Manassantin B: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from Saururus chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1] Extensive research has highlighted its potential as an anti-inflammatory, antiviral, and anticancer agent.[2] This technical guide provides an in-depth overview of the therapeutic applications of this compound, focusing on its mechanisms of action, relevant quantitative data, and the experimental methodologies used to elucidate its effects.
Therapeutic Applications and Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways. Its multifaceted activity makes it a compelling candidate for further drug development.
Antiviral Activity
This compound has demonstrated significant antiviral properties, particularly against Epstein-Barr virus (EBV) and Coxsackievirus B3 (CVB3).[3][4]
-
Inhibition of EBV Lytic Replication: this compound effectively blocks the lytic replication of EBV by targeting the mTORC2 signaling pathway.[3][5] It specifically inhibits the mTORC2-mediated phosphorylation of AKT at Ser-473 and PKCα at Ser-657.[3][5] This disruption of the mTORC2–PKC/AKT signaling cascade prevents the activation of the EBV immediate-early gene BZLF1, which is crucial for initiating the lytic cycle.[3][5]
-
Activation of Antiviral Innate Immunity: Against CVB3, this compound activates the STING/TBK-1/IRF3 signaling pathway.[4][6] It is proposed that this compound suppresses mitochondrial electron transport chain complexes I and V, leading to increased mitochondrial reactive oxygen species (mROS) and the release of mitochondrial DNA into the cytosol.[4] This cytoplasmic mtDNA is detected by cGAS, which in turn activates the STING pathway, leading to the production of type I interferons and the suppression of viral replication.[4][6]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[7][8][9]
-
Inhibition of STAT3 Activation: Manassantin A and B have been shown to inhibit the interleukin-6 (IL-6)-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3) in human hepatoma cells.[7] The compounds decrease IL-6-induced STAT3 phosphorylation and its subsequent nuclear translocation.[7] They also block the expression of Suppressor of Cytokine Signaling 3 (SOCS-3) mRNA, a downstream target of STAT3.[7]
-
Suppression of Pro-inflammatory Cytokine Production: In LPS-stimulated RAW 264.7 murine macrophages, this compound inhibits the production of the pro-inflammatory cytokine IL-1β.[8] This effect is mediated through the suppression of the ERK1/2 and p38 MAPK signaling pathways.[8]
-
Inhibition of Mast Cell-Mediated Inflammation: this compound suppresses the cyclooxygenase-2 (COX-2)-dependent generation of prostaglandin D2 (PGD2) in bone marrow-derived mast cells.[9] It achieves this by blocking the activation of Fyn kinase, which in turn inhibits the downstream NF-κB and MAPK signaling pathways.[9] Specifically, it attenuates the nuclear translocation of NF-κB p65 by preventing the degradation of IκBα and suppressing IKK phosphorylation.[9]
Anticancer Activity
The anticancer potential of this compound and its analogs is linked to their ability to inhibit hypoxia-inducible factor 1 (HIF-1) and modulate chaperone-mediated autophagy (CMA).[10][11][12]
-
HIF-1 Inhibition: Manassantin A, a closely related compound, is a potent inhibitor of HIF-1 activity, with IC50 values in the nanomolar range.[11] It blocks the hypoxia-induced nuclear accumulation of HIF-1α without affecting its transcription.[11] A synthetic derivative of Manassantin A, LXY6006, has shown significant inhibition of tumor growth in xenograft models of breast, pancreatic, and lung cancer.[11]
-
Activation of Chaperone-Mediated Autophagy: Manassantin A has been found to activate CMA, which can retard tumor growth.[10] It inhibits the chaperone function of Hsp90 by disrupting its complex with F1F0-ATP synthase.[10] This inhibition enhances the interaction between CMA substrates and LAMP-2A, leading to the degradation of proteins like HIF-1α.[10]
Metabolic Regulation
Recent studies have indicated that this compound may have therapeutic applications in metabolic disorders such as obesity. It has been shown to inhibit adipogenesis and lipogenesis in an AMPK-dependent manner, suggesting its potential as a lipid-lowering agent.[13]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its derivatives.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Manassantin A | HIF-1 Inhibition | T47D | IC50 | 1-10 nM | [11] |
| LXY6006 (Manassantin A derivative) | HIF-1 Inhibition | T47D | IC50 | ~0.5 nM | [11] |
| This compound | Lipid Accumulation Inhibition | 3T3-L1 | IC50 | 9.3 nM | [13] |
Table 1: In Vitro Inhibitory Concentrations of Manassantin Compounds
| Compound | Tumor Model | Dose | Administration Route | Tumor Growth Inhibition | Reference |
| LXY6006 | MX-1 (Breast) Xenograft | 120 mg/kg | Oral | ~66% reduction in relative tumor volume | [11] |
| LXY6006 | MIA Paca-2 (Pancreatic) Xenograft | 120 mg/kg | Oral | ~51% reduction in relative tumor volume | [11] |
| LXY6006 | H460 (Lung) Xenograft | 120 mg/kg | Oral | ~60% reduction in relative tumor volume | [11] |
Table 2: In Vivo Antitumor Activity of a Manassantin A Derivative
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the mTORC2 signaling pathway to block EBV lytic replication.
Caption: this compound activates the STING/TBK-1/IRF3 pathway to suppress viral replication.
Caption: this compound's anti-inflammatory mechanisms involving STAT3, MAPK, and NF-κB pathways.
Experimental Protocols
While detailed, step-by-step protocols are often found in the supplementary materials of published research, this section provides an overview of the key experimental methodologies used to investigate the therapeutic potential of this compound.
Cell Culture and Reagents
-
Cell Lines: A variety of cell lines have been utilized, including human hepatoma cells (Hep3B) for studying anti-inflammatory effects[7], murine macrophages (RAW 264.7) for investigating cytokine inhibition[8], bone marrow-derived mast cells (BMMCs) for mast cell-mediated inflammation studies[9], and various cancer cell lines (T47D, MX-1, MIA Paca-2, H460) for assessing anticancer activity.[11]
-
Reagents: this compound is typically isolated from Saururus chinensis or synthesized. Other key reagents include cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics, lipopolysaccharide (LPS) for stimulating inflammation, and various cytokines like IL-6.
In Vitro Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxicity of this compound, cells are seeded in 96-well plates and treated with varying concentrations of the compound. After a specified incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.[12]
-
Western Blot Analysis: This technique is used to detect the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound. Cells are treated with this compound and/or a stimulant (e.g., LPS, IL-6). Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-STAT3, p-ERK, HIF-1α) and corresponding loading controls (e.g., β-actin).[3][9]
-
Reporter Gene Assays: To measure the activity of transcription factors like HIF-1 and STAT3, reporter gene assays are employed. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the transcription factor of interest. After treatment with this compound and a stimulus, the reporter gene expression is quantified.[11]
-
Quantitative Real-Time PCR (qRT-PCR): To assess the effect of this compound on the expression of target genes (e.g., SOCS-3, VEGF), total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for the genes of interest and a housekeeping gene for normalization.[7][12]
In Vivo Studies
-
Xenograft Tumor Models: To evaluate the in vivo anticancer activity of this compound derivatives, human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the compound (e.g., via oral administration) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.[11]
Conclusion and Future Directions
This compound is a promising natural product with a well-documented portfolio of antiviral, anti-inflammatory, and anticancer activities. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development.
Future research should focus on:
-
Conducting more extensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its optimized derivatives.
-
Exploring the therapeutic potential of this compound in other disease models, such as neuroinflammatory and autoimmune diseases.
-
Identifying the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action.
-
Initiating clinical trials to assess the efficacy and safety of this compound-based therapies in human patients.
The comprehensive data presented in this guide highlight the significant promise of this compound as a lead compound for the development of novel therapeutics for a range of challenging diseases.
References
- 1. This compound | C41H48O11 | CID 10439828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking the Multifunctional Therapeutic Potential of Manassantin: A Lignan-Derived Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manassantin A inhibits tumour growth under hypoxia through the activation of chaperone-mediated autophagy by modulating Hsp90 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Manassantin B: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manassantin B, a lignan isolated from Saururus cernuus and Saururus chinensis, has garnered significant interest for its potential therapeutic applications, including antineoplastic, anti-obesity, and antiviral activities. As with any potential drug candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound. The information is compiled from in vitro and in vivo studies, detailing observed cytotoxic effects, systemic toxicity, and effects on key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting both what is known and the existing data gaps in the safety assessment of this compound.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several cell lines. Generally, the compound exhibits selective cytotoxicity, with higher potency against cancer cell lines compared to non-cancerous cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Concentration | Effect |
| HDFn | Human Dermal Fibroblasts, neonatal | MTT | < 100 µg/mL (24h) | No cytotoxicity observed.[1] |
| HDFn | Human Dermal Fibroblasts, neonatal | MTT | 300 µg/mL (24h) | Cytotoxicity observed.[1] |
| Vero | Kidney epithelial cells (African green monkey) | Not specified | Up to 10 µg/mL | Not cytotoxic.[2] |
| HEK-293T | Human Embryonic Kidney | MTT | Up to 10 µM (24h, hypoxia) | >80% cell survival. |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., HDFn) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
In Vivo Safety and Tolerability
To date, formal acute, subchronic, and chronic toxicity studies for this compound following regulatory guidelines have not been published. However, several in vivo studies investigating its efficacy in disease models provide some initial insights into its safety and tolerability.
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Dosing Regimen | Duration | Observations | Reference |
| C57BL/6N mice (High-Fat Diet-induced obesity) | 2.5 mg/kg, oral, once daily | 9 weeks | No significant change in food intake; No elevation of Alanine Aminotransferase (ALT).[3] | [3] |
| C57BL/6 mice (Coxsackievirus B3 infection) | 2.5 mg/kg/day, route not specified | 4 consecutive days | No significant toxicity was found.[2] | [2] |
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is used to evaluate the effects of compounds on obesity and related metabolic parameters.
-
Animal Model: Male C57BL/6N mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity.
-
Compound Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 2.5 mg/kg) and frequency (e.g., once daily). A control group receives the vehicle (e.g., 0.9% saline).
-
Monitoring:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Biochemical Parameters: At the end of the study, blood is collected to measure markers of liver function (e.g., ALT) and lipid profile (e.g., triglycerides, total cholesterol).
-
Histopathology: Adipose tissue and other organs may be collected for histological examination.
-
-
Data Analysis: Parameters from the treatment group are compared to the vehicle-treated control group.
Experimental Workflow: In Vivo Obesity Study
Caption: Workflow for assessing the in vivo effects of this compound in a diet-induced obesity model.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
As of the latest available information, there are no published studies specifically investigating the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. These are critical data gaps that will need to be addressed in a formal preclinical safety evaluation.
Mechanistic Insights into Potential Toxicity
The mechanism of action of this compound involves the modulation of several key signaling pathways, which could have implications for its safety profile.
-
AMPK Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK) in both preadipocytes and in vivo in adipose tissue.[3] AMPK is a central regulator of cellular energy homeostasis. While its activation is generally considered beneficial in metabolic diseases, the off-target effects of systemic and chronic AMPK activation need to be carefully evaluated.
-
mTORC2 Inhibition: this compound has been identified as an inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[4][5] This inhibition blocks the phosphorylation of downstream targets like AKT and PKCα.[4][5] The mTOR pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a strategy in cancer therapy. However, long-term inhibition could potentially affect normal physiological processes.
-
STING/TBK-1/IRF3 Pathway Activation: In the context of viral infections, this compound has been shown to activate the STING/TBK-1/IRF3 signaling pathway, leading to an innate immune response.[2] This is mediated by an increase in mitochondrial reactive oxygen species (mROS) and the release of mitochondrial DNA into the cytosol.[2][6] While beneficial for antiviral activity, chronic activation of this pathway could potentially lead to inflammatory side effects.
Signaling Pathway: this compound and mTORC2 Inhibition
Caption: this compound inhibits mTORC2, preventing the phosphorylation of AKT and PKCα.
Signaling Pathway: this compound and STING Activation
Caption: this compound induces mROS and cytosolic mtDNA, leading to STING-mediated antiviral response.
Summary and Future Directions
The currently available data suggests that this compound has a promising preliminary safety profile, particularly given its low cytotoxicity in non-cancerous cell lines and the lack of overt toxicity in initial in vivo efficacy studies. However, a comprehensive assessment of its safety and toxicity is far from complete.
Key Findings:
-
In Vitro: this compound shows selective cytotoxicity, with lower toxicity towards normal cells compared to some cancer cell lines.
-
In Vivo: Limited studies in mice at doses up to 2.5 mg/kg for several weeks did not show significant signs of toxicity.
-
Mechanism: Its mechanism of action involves modulation of key cellular pathways (AMPK, mTORC2, STING), which are important considerations for its safety profile.
Data Gaps and Recommendations for Future Studies:
-
Acute Toxicity: Determination of the median lethal dose (LD50) in at least two rodent species is required.
-
Subchronic and Chronic Toxicity: Repeated dose toxicity studies (28-day and 90-day) are necessary to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of tests, including the Ames test for mutagenicity and an in vitro and in vivo micronucleus assay for clastogenicity, should be conducted.
-
Carcinogenicity: Long-term carcinogenicity studies may be required depending on the intended clinical use.
-
Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic-fetal development are essential.
-
Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to evaluate the effects on the cardiovascular, respiratory, and central nervous systems.
References
- 1. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproductive and developmental toxicity studies of manufactured nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Manassantin B: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the total synthesis of Manassantin B, a lignan natural product isolated from Saururus cernuus. This compound has garnered significant interest within the scientific community due to its potent biological activities, including its role as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a key target in cancer therapy.[1][2] This protocol is based on a convergent and stereocontrolled synthetic strategy, offering a robust pathway for the preparation of this compound for further biological evaluation and drug development endeavors.
Synthetic Strategy
The total synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of two key fragments: a substituted tetrahydrofuran core and two distinct aromatic side chains. These fragments are then coupled to construct the final molecule. This strategy allows for greater efficiency and flexibility in the synthesis.[3][4] The key steps of this synthesis include an asymmetric dihydroxylation to establish stereocenters, a diastereoselective cycloetherification to form the tetrahydrofuran ring, and subsequent coupling reactions to attach the side chains.[3][4]
A schematic overview of the synthetic workflow is presented below.
Caption: Convergent synthetic workflow for this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of this compound. Yields are representative of optimized conditions reported in the literature.
Table 1: Synthesis of the Tetrahydrofuran Core
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Asymmetric Dihydroxylation | Substituted Styrene | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O, 0 °C to rt | Chiral Diol | 90-95 |
| Protection | Chiral Diol | TBSCl, Imidazole, DMF, rt | Silyl-protected Diol | >95 |
| Oxidative Cleavage | Silyl-protected Diol | NaIO₄, THF/H₂O, rt | Aldehyde | 90-95 |
| Grignard Addition | Aldehyde | Aryl-MgBr, THF, -78 °C to rt | Diol Intermediate | 85-90 |
| Diastereoselective Cycloetherification | Diol Intermediate | TsOH, CH₂Cl₂, rt | Tetrahydrofuran Core | 80-85 |
Table 2: Synthesis of Side Chains and Final Assembly
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Side Chain A Synthesis | 3,4-Dimethoxybenzaldehyde | (R)-Styrene oxide, BF₃·OEt₂, CH₂Cl₂, -78 °C | Chiral Diol Side Chain A | 75-80 |
| Side Chain B Synthesis | Piperonal | (R)-Styrene oxide, BF₃·OEt₂, CH₂Cl₂, -78 °C | Chiral Diol Side Chain B | 75-80 |
| Side Chain A Activation | Chiral Diol Side Chain A | MsCl, Et₃N, CH₂Cl₂, 0 °C | Mesylated Side Chain A | >95 |
| Side Chain B Activation | Chiral Diol Side Chain B | MsCl, Et₃N, CH₂Cl₂, 0 °C | Mesylated Side Chain B | >95 |
| Coupling (Side Chain A) | Tetrahydrofuran Core, Mesylated Side Chain A | NaH, THF, 0 °C to rt | Coupled Intermediate | 70-75 |
| Coupling (Side Chain B) | Coupled Intermediate, Mesylated Side Chain B | NaH, THF, 0 °C to rt | This compound | 65-70 |
Experimental Protocols
Detailed methodologies for the key transformations in the total synthesis of this compound are provided below.
Protocol 1: Diastereoselective Cycloetherification for Tetrahydrofuran Core Synthesis
This protocol describes the acid-catalyzed intramolecular cyclization of a diol intermediate to form the substituted tetrahydrofuran core.
Caption: Key steps in the cycloetherification reaction.
Materials:
-
Diol Intermediate (1.0 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Diol Intermediate in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonic acid to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure Tetrahydrofuran Core.
Protocol 2: Side Chain Coupling to the Tetrahydrofuran Core
This protocol details the Williamson ether synthesis-based coupling of the activated side chains to the hydroxyl groups of the tetrahydrofuran core.
Materials:
-
Tetrahydrofuran Core (1.0 equiv)
-
Mesylated Side Chain (1.1 equiv per hydroxyl group)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv per hydroxyl group)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of the Tetrahydrofuran Core in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the Mesylated Side Chain in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
Repeat steps 1-9 for the coupling of the second side chain to obtain this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The convergent strategy, coupled with stereoselective key reactions, offers an efficient route to this biologically important natural product. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the synthesis of this compound for further investigation of its therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis and stereochemical confirmation of manassantin A, B, and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Manassantin B from Saururus cernuus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Manassantin B, a dineolignan found in the aquatic plant Saururus cernuus (Lizard's Tail), has garnered significant interest within the scientific community due to its potent biological activities. Notably, it has been identified as a powerful inhibitor of the hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor adaptation and survival under hypoxic conditions.[1][2] This property positions this compound as a promising candidate for the development of novel molecular-targeted antitumor agents.[1][2] Additionally, this compound has demonstrated anti-inflammatory and immunosuppressive effects, further broadening its therapeutic potential.[3][4] This document provides a detailed protocol for the isolation of this compound from Saururus cernuus, based on an improved reverse-phase chromatography method, along with a summary of yields and a visualization of its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported yields during the isolation process of lignans, including this compound, from dried Saururus cernuus plant material.
| Isolation Stage | Product | Yield (% of Dried Plant Material) | Reference |
| Benzene/Water Partition | Concentrated Organic Extract | 5% | [5] |
| Final Purified Compound | This compound | 0.1% | [6] |
Experimental Protocols
This section details the methodology for the extraction, partitioning, and chromatographic purification of this compound from the above-ground parts of Saururus cernuus.
1. Plant Material Preparation and Extraction:
-
Drying: The above-ground parts of Saururus cernuus should be air-dried or lyophilized to inhibit enzymatic degradation and reduce water content.[7] Proper drying is crucial for preserving the chemical integrity of the bioactive compounds.[7]
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Methanol Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. This can be achieved by maceration or percolation until the solvent runs clear. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The concentrated methanolic extract is suspended in water and partitioned with benzene.
-
The mixture is thoroughly shaken in a separatory funnel and allowed to separate into aqueous and organic (benzene) layers.
-
The benzene layer, which contains the lignan constituents, is collected. This process is repeated multiple times to ensure complete extraction of the non-polar compounds.
-
The combined benzene extracts are then concentrated under reduced pressure to yield a dark green semi-solid, referred to as the "extract solids".[5]
3. Reverse-Phase Column Chromatography: This improved method utilizes reverse-phase chromatography, which offers advantages such as simplicity and better separation of lignans from chlorophylls and other lipophilic components.[5]
-
Column Packing: A low-pressure liquid chromatography column is packed with C18 bonded silica gel (e.g., 15-35 micron size).[5] The column is equilibrated with the initial mobile phase, 40% methanol in water.[5]
-
Sample Loading: The "extract solids" are dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a stepwise or gradient solvent system of increasing methanol concentration in water. The fractions are collected and monitored by an appropriate method, such as UV absorbance at 275 nm, where lignans exhibit absorbance.[5]
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Further Purification: Fractions containing this compound may require an additional purification step, such as a smaller silica gel column, to isolate the compound to homogeneity.[5]
Visualizations
Isolation Workflow: The following diagram illustrates the key steps in the isolation of this compound from Saururus cernuus.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular-targeted antitumor agents: the Saururus cernuus dineolignans this compound and 4-O-demethylthis compound are potent inhibitors of hypoxia-activated HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive lignans isolated from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Manassantin B: In Vitro Experimental Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experimental assays to characterize the biological activity of Manassantin B, a lignan isolated from Saururus chinensis. The included methodologies cover cytotoxicity, anti-inflammatory activity, and inhibition of key signaling pathways. Quantitative data from published studies are summarized for comparative analysis.
Data Presentation: Summary of this compound In Vitro Activity
| Assay Type | Cell Line | Key Target/Endpoint | IC50 / Effect | Reference |
| Cytotoxicity | SK-Hep-1 (Hepatocellular Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] |
| PC-3 (Prostate Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| DU-145 (Prostate Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| BT-20 (Breast Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| SK-BR-3 (Breast Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| T-47D (Breast Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| HeLa (Cervical Carcinoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| T98G (Glioblastoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| SK-MEL-28 (Melanoma) | Cell Viability | 0.018-0.423 µg/mL | [1] | |
| HDFn (Human Dermal Fibroblasts, neonatal) | Cell Viability | No cytotoxicity < 100 µg/mL | [2] | |
| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | IL-1β Production | Inhibition of LPS-induced IL-1β | [3] |
| Signaling Pathway | Hep3B (Hepatocellular Carcinoma) | STAT3 Phosphorylation | Inhibition of IL-6-induced phosphorylation | [4] |
| RAW 264.7 (Murine Macrophages) | ERK1/2 & p38 MAPK Phosphorylation | Decreased LPS-induced phosphorylation | ||
| HEK-293T (Human Embryonic Kidney) | HIF-1α Activity | Potent inhibitor | [5] | |
| 3T3-L1 (Mouse Preadipocytes) | Adipogenesis/Lipogenesis | IC50 = 9.3 nM | [6] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-Inflammatory Activity: Inhibition of IL-1β Production in RAW 264.7 Macrophages
This protocol describes the evaluation of this compound's anti-inflammatory potential by measuring its effect on lipopolysaccharide (LPS)-induced Interleukin-1 beta (IL-1β) production in RAW 264.7 murine macrophage cells using an ELISA kit.[3][9]
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-1β ELISA Kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 1 mL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IL-1β in each sample from the standard curve and calculate the percentage of inhibition by this compound.
Inhibition of STAT3 Signaling Pathway
This protocol details the investigation of this compound's effect on the IL-6-induced phosphorylation of STAT3 in Hep3B cells via Western blotting.[2][4][10][11]
Materials:
-
This compound
-
Hep3B cells
-
Complete MEM with 10% FBS
-
Recombinant human IL-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture Hep3B cells to 70-80% confluency. Pre-treat cells with this compound for a specified time, followed by stimulation with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated STAT3 signal to total STAT3 and the loading control (β-actin).
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manassantin A inhibits tumour growth under hypoxia through the activation of chaperone-mediated autophagy by modulating Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Manassantin B as a Potent Inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α)
Introduction
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2] HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is rapidly degraded via the proteasome pathway.[4] However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[2] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in critical aspects of cancer biology, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT-1), and cell survival.[5][6] The overexpression of HIF-1α is observed in many human cancers and is often correlated with poor patient prognosis, making it a prime target for anticancer drug development.[1][6]
Manassantin B, a natural product isolated from Saururus cernuus, has been identified as a potent inhibitor of HIF-1 activity.[1][7] It has demonstrated strong selective inhibitory effects on human breast cancer T47D cells and effectively blocks the hypoxia-induced accumulation of nuclear HIF-1α protein.[7] This, in turn, inhibits the expression of HIF-1 target genes such as VEGF, CDKN1A, and GLUT-1.[5][7] This application note provides a detailed protocol for an assay to characterize the inhibitory effect of this compound on HIF-1α expression in cultured cells.
This compound: Mechanism of Action
This compound inhibits HIF-1 activity by preventing the hypoxia-induced accumulation of the HIF-1α protein.[7] While the precise molecular mechanism is still under investigation, studies on the related compound Manassantin A suggest that it does not alter HIF-1α transcription but rather affects post-translational regulation.[8] The inhibitory action of Manassantins leads to a downstream reduction in the transcription of HIF-1 target genes, thereby impeding the adaptive response of cancer cells to the hypoxic environment.[1][9]
Quantitative Data Summary
The inhibitory potency of this compound and its analogues on HIF-1α has been quantified in various studies. The following table summarizes key data points for easy comparison.
| Compound | Cell Line | Assay Type | IC50 Value | Key Findings | Reference(s) |
| This compound | T47D human breast cancer | HIF-1 activation | 3 nmol/L | Potent and selective inhibitor of HIF-1 activation. | [7] |
| Manassantin A | T47D human breast cancer | HIF-1 activation | 30 nmol/L | Inhibits hypoxia-induced accumulation of nuclear HIF-1α. | [7] |
| Manassantin A | 4T1 murine mammary carcinoma | HIF-1α expression (Western Blot) | ~10-100 nM | Significantly inhibited hypoxia-induced HIF-1α expression. | [1][9] |
| Manassantin A Analogue (LXY6006) | Breast Cancer Cells | HIF-1 reporter assay | 0.35 ± 0.11 nM | More potent than Manassantin A; inhibits HIF-1α nuclear accumulation. | [8] |
Visualizing the HIF-1α Signaling Pathway and Inhibition
To better understand the biological context of the HIF-1α inhibition assay, the following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow.
Caption: HIF-1α signaling under normoxia vs. hypoxia and the inhibitory action of this compound.
References
- 1. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Manassantin B as a STAT3 Phosphorylation Inhibitor
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] The JAK/STAT pathway, a principal signaling mechanism for a wide array of cytokines and growth factors, culminates in the phosphorylation of STAT3.[1] Upon phosphorylation at the Tyr705 residue, STAT3 proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene expression.[2][3] Aberrant or constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][4] Manassantin B, a lignan isolated from Saururus chinensis, has been identified as an inhibitor of STAT3 activation, presenting a valuable tool for research and potential drug development.[5]
Mechanism of Action
This compound has been shown to inhibit the interleukin-6 (IL-6) induced phosphorylation of STAT3 in human hepatoma cells.[5] IL-6 is a potent activator of the JAK/STAT pathway.[6] The binding of IL-6 to its receptor initiates a cascade that leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3.[3] this compound effectively decreases this IL-6-induced phosphorylation of STAT3, subsequently preventing its nuclear translocation and blocking the expression of downstream target genes like Suppressor of Cytokine Signaling 3 (SOCS-3).[5] While the precise binding partner is not fully elucidated, the data suggests this compound interferes with this signaling cascade upstream of or at the level of STAT3 phosphorylation.
Signaling Pathway Inhibition by this compound
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Manassantin B: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Manassantin B is a naturally occurring lignan with potent biological activities, including antiviral and anticancer properties. These application notes provide a comprehensive overview of its mechanisms of action and detailed protocols for its use in cell culture experiments.
Mechanisms of Action
This compound has been identified as a potent inhibitor of several key signaling pathways involved in cell growth, proliferation, and survival. Its primary mechanisms of action include the inhibition of the mammalian target of rapamycin complex 2 (mTORC2) and hypoxia-inducible factor-1α (HIF-1α). Additionally, studies have indicated its potential to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
mTORC2 Inhibition
This compound specifically inhibits mTORC2, leading to the disruption of downstream signaling cascades. This inhibition prevents the phosphorylation of key mTORC2 substrates, including AKT at serine 473 (S473) and protein kinase Cα (PKCα) at serine 657 (S657).[1] The mTORC2 pathway is crucial for cell survival and proliferation, and its inhibition by this compound makes it a promising candidate for cancer therapy.
HIF-1α Inhibition
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α in the nucleus, thereby blocking its transcriptional activity.[2][3][4][5] This action contributes to its anti-tumor effects by counteracting the adaptive responses of cancer cells to hypoxia.
STAT3 Signaling Inhibition
This compound has been observed to inhibit the interleukin-6 (IL-6)-induced activation of STAT3.[6][7] It achieves this by decreasing the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in inflammation and tumorigenesis.[6][7]
Data Presentation: Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining effective concentrations in experimental setups.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |
| HCT116 | Colorectal Cancer | 0.34 | [8] |
Experimental Protocols
Herein are detailed protocols for investigating the effects of this compound on cell viability and key signaling pathways.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from nanomolar to micromolar levels based on the cell line's expected sensitivity. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTORC2 Pathway Inhibition
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of AKT and PKCα.
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-PKCα (S657), anti-total-PKCα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Western Blot Analysis of HIF-1α Inhibition
This protocol is for evaluating the effect of this compound on HIF-1α expression under hypoxic conditions.
Materials:
-
This compound
-
Target cell line
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)
-
Nuclear extraction kit (optional, but recommended)
-
Western blot reagents as listed in Protocol 2
-
Primary antibodies: anti-HIF-1α and a nuclear loading control (e.g., Lamin B1) or whole-cell loading control (e.g., β-actin).
Procedure:
-
Cell Treatment and Hypoxia Induction:
-
Seed cells and treat with this compound as described in Protocol 2.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O2) for 4-24 hours or by treating them with a chemical inducer like CoCl2 (100-200 µM) for the same duration.[5]
-
-
Cell Lysis: Lyse the cells using a whole-cell lysis buffer or perform nuclear extraction according to the manufacturer's protocol.
-
Western Blotting: Follow the Western blotting procedure as outlined in Protocol 2, using the anti-HIF-1α antibody.
-
Analysis: Analyze the levels of HIF-1α, normalizing to the appropriate loading control.
Protocol 4: Investigation of STAT3 Signaling
This protocol outlines the steps to assess this compound's effect on IL-6-induced STAT3 phosphorylation.
Materials:
-
This compound
-
Target cell line (e.g., Hep3B)[6]
-
Recombinant human IL-6
-
Western blot reagents as listed in Protocol 2
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control.
Procedure:
-
Cell Pre-treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with this compound for 1-2 hours.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 2, using antibodies against p-STAT3 and total STAT3.
-
Analysis: Determine the effect of this compound on the IL-6-induced phosphorylation of STAT3.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the mTORC2 signaling pathway.
Caption: this compound inhibits HIF-1α nuclear translocation.
Caption: General workflow for Western blot analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details. The direct effects of this compound on the NF-κB pathway are not well-documented in the reviewed literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Manassantin A inhibits tumour growth under hypoxia through the activation of chaperone-mediated autophagy by modulating Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Manassantin B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from Saururus chinensis, has garnered significant interest in the scientific community for its potent biological activities, including anti-inflammatory, anti-obesity, and anti-cancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic development. Western blot analysis is an indispensable technique to investigate the impact of this compound on cellular signaling pathways by detecting changes in protein expression and post-translational modifications. These application notes provide detailed protocols and expected outcomes for Western blot analysis of cells treated with this compound, focusing on key signaling pathways identified in the literature.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, inflammation, and metabolism. Western blot analysis can be employed to investigate the following pathways:
-
STAT3 Signaling: this compound inhibits the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in many cancers.[1]
-
HIF-1α Signaling: Under hypoxic conditions, this compound has been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen.[2][3][4][5]
-
mTORC2 Signaling: this compound can block the mammalian target of rapamycin complex 2 (mTORC2) pathway, specifically by inhibiting the phosphorylation of its downstream targets AKT (at Ser-473) and PKCα.[6][7]
-
AMPK Signaling: In the context of metabolic regulation, this compound activates AMP-activated protein kinase (AMPK) by increasing its phosphorylation.[8]
-
NF-κB and MAPK Signaling: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38.[9]
-
Apoptosis and Cell Cycle Pathways: The compound can induce apoptosis and affect the expression of proteins that regulate the cell cycle.
Data Presentation: Summary of Expected Quantitative Western Blot Data
The following tables summarize the expected changes in protein levels or phosphorylation status after this compound treatment, based on published findings. Researchers can use this as a guide for their experimental design and data interpretation.
Table 1: Effect of this compound on STAT3 Signaling
| Target Protein | Expected Change with this compound | Cellular Location | Key Findings |
| p-STAT3 (Tyr705) | Decrease | Cytosol/Nucleus | This compound inhibits IL-6-induced STAT3 phosphorylation.[1] |
| Total STAT3 | No significant change | Cytosol/Nucleus | Serves as a loading control for p-STAT3. |
| SOCS3 | Decrease | Cytosol | Downstream target of STAT3, expression is reduced.[1] |
Table 2: Effect of this compound on HIF-1α Signaling (under hypoxia)
| Target Protein | Expected Change with this compound | Cellular Location | Key Findings |
| HIF-1α | Decrease | Nucleus | This compound inhibits hypoxia-induced HIF-1α protein expression.[2][5] |
| VEGF | Decrease | Secreted | A key downstream target of HIF-1α, its secretion is reduced.[2][5] |
| HIF-1β | No significant change | Nucleus | Constitutively expressed, serves as a control.[2] |
Table 3: Effect of this compound on mTORC2 and Downstream Signaling
| Target Protein | Expected Change with this compound | Cellular Location | Key Findings |
| p-AKT (Ser473) | Decrease | Cytosol/Membrane | This compound specifically blocks mTORC2-mediated phosphorylation.[6][7] |
| p-AKT (Thr308) | No significant change | Cytosol/Membrane | Phosphorylation at this site is mTORC2-independent.[6] |
| Total AKT | No significant change | Cytosol/Membrane | Loading control for phosphorylated forms. |
| p-PKCα (Ser657) | Decrease | Cytosol/Membrane | Another downstream target of mTORC2.[6] |
| p-c-Jun | Decrease | Nucleus | A downstream effector in the AP-1 signaling pathway.[6] |
Table 4: Effect of this compound on AMPK Signaling
| Target Protein | Expected Change with this compound | Cellular Location | Key Findings |
| p-AMPKα (Thr172) | Increase | Cytosol | This compound activates AMPK through phosphorylation.[8] |
| Total AMPKα | No significant change | Cytosol | Loading control for p-AMPKα. |
Table 5: Effect of this compound on NF-κB and MAPK Signaling
| Target Protein | Expected Change with this compound | Cellular Location | Key Findings |
| p-IκBα | Decrease | Cytosol | Reduced degradation of IκBα leads to NF-κB inhibition.[9] |
| p-p65 (NF-κB) | Decrease | Cytosol/Nucleus | Reduced phosphorylation and nuclear translocation.[9] |
| p-ERK1/2 | Decrease | Cytosol/Nucleus | Inhibition of MAPK pathway.[9] |
| p-JNK | Decrease | Cytosol/Nucleus | Inhibition of MAPK pathway.[9] |
| p-p38 | Decrease | Cytosol/Nucleus | Inhibition of MAPK pathway.[9] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Hep3B for STAT3, HEK293T for HIF-1α, 3T3-L1 for AMPK) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 30 minutes to 24 hours, depending on the target protein).
-
Hypoxia Induction (if applicable): For HIF-1α analysis, after this compound treatment, transfer the cells to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for the specified duration (e.g., 4-24 hours).
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear the DNA and reduce viscosity.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C.[10][11]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer or TBST) overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer or TBST) for 1 hour at room temperature.[12][13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathways affected by this compound.
References
- 1. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. sinobiological.com [sinobiological.com]
Application Notes: Real-Time PCR for Analyzing VEGF Expression in Response to Manassantin B
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGF expression is a hallmark of several pathologies, including cancer, where it promotes tumor growth and metastasis. Manassantin B, a lignan isolated from Saururus cernuus, has demonstrated potent anti-angiogenic properties.[1] This document provides a detailed protocol for utilizing real-time quantitative polymerase chain reaction (RT-qPCR) to assess the effect of this compound on VEGF mRNA expression in cancer cell lines. The primary mechanism of action investigated is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression under hypoxic conditions.[2][3]
Principle
This compound is a potent inhibitor of HIF-1 activity.[2] Under hypoxic conditions, typically found in the tumor microenvironment, HIF-1α protein stabilizes and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including VEGF, thereby activating their transcription.[4][5] this compound is thought to inhibit the nuclear accumulation of HIF-1α, leading to a downstream reduction in VEGF mRNA and protein levels.[3][6] This application note details the methodology to quantify this inhibitory effect on VEGF expression using RT-qPCR.
Data Presentation
Table 1: Relative VEGF mRNA Expression in HEK-293T Cells Treated with Manassantin A and Analogues under Hypoxia [2]
| Treatment (1 µM) | Relative VEGF mRNA Expression (Normalized to Hypoxia Control) |
| Normoxia | ~0.1 |
| Hypoxia (Control) | 1.0 |
| Manassantin A | ~0.4 |
| Analogue MA04 | ~0.3 |
| Analogue MA07 | ~0.5 |
| Analogue MA11 | ~0.6 |
Data is estimated from graphical representation in the source publication and presented to illustrate the expected trend of VEGF mRNA inhibition.
Experimental Protocols
This section provides a comprehensive protocol for investigating the effect of this compound on VEGF expression.
1. Cell Culture and Hypoxia Induction
-
Cell Line: Human embryonic kidney (HEK-293T) cells or a relevant cancer cell line (e.g., breast cancer cell line T47D).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). A vehicle control (e.g., DMSO) should be included.
-
For hypoxia induction, place the plates in a hypoxic chamber with 1% O2, 5% CO2, and balance N2 at 37°C for 16-24 hours. A set of plates should be maintained under normoxic conditions (21% O2) as a control.
-
2. RNA Isolation
-
Reagents: TRIzol reagent or a commercial RNA isolation kit.
-
Procedure:
-
After the incubation period, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
3. Reverse Transcription (cDNA Synthesis)
-
Reagents: A commercial cDNA synthesis kit (e.g., containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers).
-
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
4. Real-Time Quantitative PCR (RT-qPCR)
-
Reagents:
-
SYBR Green or TaqMan-based qPCR master mix.
-
Forward and reverse primers for human VEGF and a housekeeping gene (e.g., GAPDH or β-actin).
-
Human VEGF Forward Primer Example: 5'-CGAAACCATGAACTTTCTGCT-3'
-
Human VEGF Reverse Primer Example: 5'-CCTCAGTGGGCACACACTCC-3'
-
Human GAPDH Forward Primer Example: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse Primer Example: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Procedure:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative quantification of VEGF mRNA expression, normalized to the housekeeping gene and the vehicle-treated hypoxia control.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on VEGF mRNA expression.
Caption: Proposed signaling pathway for this compound-mediated inhibition of VEGF expression.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of hypoxia sensor--HIF-1α in VEGF gene activation. Implications for angiogenesis and tissue injury healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of vascular endothelial growth factor gene transcription by hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis After Manassantin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from Saururus chinensis, has demonstrated various biological activities, including anti-inflammatory and antiviral effects. Emerging evidence suggests its potential as an anticancer agent, possibly through the induction of cell cycle arrest. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. While direct quantitative data for this compound's effect on cell cycle distribution is not extensively published, this protocol is based on established methods for analyzing compounds that induce G2/M arrest, a likely mechanism for tubulin-targeting agents.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[1][2] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, having a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are in the G2 or mitosis phase.
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can determine the percentage of cells in each phase of the cell cycle and assess the compound's effect on cell cycle progression.
Data Presentation
The following table presents representative quantitative data for a compound known to induce G2/M cell cycle arrest, illustrating the expected outcome of this compound treatment if it acts as a tubulin polymerization inhibitor.
Table 1: Representative Cell Cycle Distribution in Cancer Cells Treated with a G2/M Arrest-Inducing Agent for 24 hours.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (Hypothetical) | 1 | 45.8 ± 4.2 | 15.1 ± 1.9 | 39.1 ± 3.5 |
| This compound (Hypothetical) | 5 | 25.3 ± 2.8 | 8.7 ± 1.5 | 66.0 ± 4.1 |
| This compound (Hypothetical) | 10 | 10.1 ± 1.5 | 5.2 ± 0.9 | 84.7 ± 2.3 |
Data are represented as mean ± standard deviation from three independent experiments. This data is illustrative and not from direct experimentation with this compound.
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis using flow cytometry after treatment with this compound.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[3]
-
RNase A solution (100 µg/mL in PBS)[3]
-
Flow cytometer
-
15 mL and 5 mL centrifuge tubes
-
Micropipettes and sterile tips
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected culture medium.
-
Transfer the cell suspension to a 15 mL centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[4][5]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Fixed cells are less dense.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[3]
-
Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.[4][5]
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the PI fluorescence intensity.
-
Signaling Pathway
This compound is hypothesized to function as a tubulin polymerization inhibitor. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a G2/M phase arrest. This arrest is primarily regulated by the Cyclin B1/CDK1 complex.
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Mechanism of Action:
Compounds that interfere with microtubule dynamics, either by inhibiting polymerization (like vinca alkaloids) or by stabilizing microtubules (like taxanes), lead to a G2/M cell cycle arrest.[6][7][8] This arrest is a consequence of the activation of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. When microtubules are disrupted and cannot attach correctly to the kinetochores of chromosomes, the SAC is activated.
An active SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation.[9] The sustained high levels and activity of the Cyclin B1/CDK1 complex prevent the cells from exiting mitosis, resulting in an arrest in the G2/M phase.[10][11][12] This prolonged arrest can ultimately lead to apoptosis (programmed cell death). Studies on other natural compounds have shown that G2/M arrest is often associated with the downregulation of Cyclin B1 and CDK1 and the upregulation of CDK inhibitors like p21.[13]
The provided protocol offers a robust framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing flow cytometry with propidium iodide staining, researchers can quantitatively assess the induction of cell cycle arrest. The representative data and the proposed signaling pathway provide a basis for interpreting the experimental results. This application note serves as a valuable resource for scientists in academic research and drug development who are exploring the therapeutic potential of this compound.
References
- 1. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule CDS-3078 induces G2/M phase arrest and mitochondria-mediated apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Governing Maintenance of Cdk1/Cyclin B1 Kinase Activity in Cells Infected with Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of cyclin B1–Cdk1 synchronizes events in the nucleus and the cytoplasm at mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Manassantin B Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manassantin B, a lignan isolated from the plant Saururus chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies utilizing mouse models have demonstrated its potential as an anti-obesity, antiviral, and anti-inflammatory agent. This document provides a comprehensive overview of the administration of this compound in mouse models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies involving the administration of this compound in mouse models.
Table 1: Anti-Obesity Effects of this compound in Mouse Models
| Parameter | Details | Reference |
| Mouse Model | High-Fat Diet (HFD)-fed C57BL/6N mice | [1] |
| Dosage | 2.5 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Once a day | [1] |
| Treatment Duration | 1 week (short-term signaling), 2 weeks (therapeutic), 9 weeks (preventive) | [1] |
| Efficacy | - Significant decrease in body weight- Decreased adipocyte size- Suppressed expression of adipogenesis and lipogenesis-related mRNAs- Increased AMPK phosphorylation in subcutaneous white adipose tissue (sWAT) and brown adipose tissue (BAT) | [1] |
| Toxicity | No significant change in food intake or elevation of ALT, indicating no appetite loss or toxicity. | [1] |
Table 2: Antiviral Activity of this compound in Mouse Models
| Parameter | Details | Reference |
| Mouse Model | BALB/c mice infected with Coxsackievirus B3 (CVB3) | [2] |
| Dosage | 2.5 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Frequency | Not specified | [2] |
| Treatment Duration | Not specified | [2] |
| Efficacy | - Decreases systemic inflammation | [2] |
| Mechanism of Action | - Stimulates IFN genes/TANK-binding kinase-1/IFN regulatory factor 3 (IRF3) pathway- Increases production of mitochondrial reactive oxygen species | [2][3] |
Experimental Protocols
Protocol for Evaluating the Anti-Obesity Effects of this compound
This protocol is based on studies investigating the preventive and therapeutic effects of this compound on high-fat diet-induced obesity in mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
6- to 8-week-old male C57BL/6N mice
-
High-Fat Diet (HFD, e.g., 60% of calories from fat)
-
Standard chow diet
-
Oral gavage needles
-
Animal balance
-
Calipers for measuring fat pads
-
Histology equipment (for adipocyte size measurement)
-
Equipment for Western blotting and RT-PCR
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (at least five mice per group) with no significant initial differences in body weight.
-
Preventive Model Groups:
-
Control group: Fed HFD and administered vehicle orally once a day.
-
Treatment group: Fed HFD and administered 2.5 mg/kg this compound orally once a day for 9 weeks.
-
-
Therapeutic Model Groups:
-
Induce obesity by feeding mice an HFD for 6 weeks.
-
Control group: Continue HFD and administer vehicle orally once a day for 2 weeks.
-
Treatment group: Continue HFD and administer 2.5 mg/kg this compound orally once a day for 2 weeks.
-
-
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the specified dose via oral gavage.
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, euthanize the mice.
-
-
Data Collection and Analysis:
-
Dissect and weigh fat pads (e.g., epididymal, subcutaneous).
-
Fix adipose tissue samples in formalin for histological analysis to determine adipocyte size.
-
Collect tissue samples (sWAT, BAT) for molecular analysis.
-
Measure the expression of adipogenesis and lipogenesis-related genes (e.g., using RT-PCR).
-
Assess the phosphorylation of AMPK via Western blotting.
-
Measure serum and liver triglycerides, total cholesterol, and non-esterified fatty acids (NEFA).
-
Protocol for Assessing the Antiviral Activity of this compound
This protocol is a general guideline based on the available information on the antiviral effects of this compound against Coxsackievirus B3 (CVB3).[2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Coxsackievirus B3 (CVB3)
-
BALB/c mice (n=5 per group)
-
Intraperitoneal injection needles
-
Equipment for quantifying viral titers (e.g., plaque assay)
-
Equipment for measuring inflammatory markers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Infection: Infect mice intraperitoneally with a predetermined dose of CVB3 (e.g., 1 x 10^6 pfu/100 µL).
-
Group Allocation: Randomly assign infected mice to the following groups:
-
Vehicle control group
-
This compound treatment group (2.5 mg/kg)
-
Positive control group (e.g., Ribavirin, 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the specified dosage. The timing of administration relative to infection should be optimized based on the study design (e.g., pre-treatment, simultaneous treatment, or post-treatment).
-
Monitoring: Observe the mice daily for clinical signs of illness and mortality.
-
Data Collection and Analysis:
-
At a predetermined time point post-infection, euthanize the mice.
-
Collect organs of interest (e.g., heart, pancreas, liver) to determine viral titers using a plaque assay.
-
Measure levels of systemic inflammatory markers in the serum.
-
Analyze tissue samples for molecular markers of the IFN/STING pathway activation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which are visualized in the diagrams below.
Caption: this compound activates AMPK, which in turn inhibits adipogenesis and lipogenesis, leading to an anti-obesity effect.
Caption: this compound induces an antiviral response by increasing mitochondrial ROS and activating the STING/TBK-1/IRF3 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies of this compound.
Caption: A generalized workflow for conducting in vivo experiments with this compound in mouse models.
Conclusion
This compound demonstrates promising therapeutic potential in preclinical mouse models for obesity and viral infections. The provided data and protocols offer a foundation for researchers to design and execute further studies to elucidate its mechanisms of action, and to evaluate its safety and efficacy for potential clinical applications. Consistent methodologies and detailed reporting of quantitative data will be crucial for advancing the development of this compound as a therapeutic agent.
References
Application Notes and Protocols for Dual Luciferase Reporter Assay for HIF-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. The HIF-1 heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][2] These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism, which allow cells to adapt to and survive in hypoxic environments.[1][3] Given the critical role of HIF-1 in cancer progression and other diseases, assays that accurately measure its activity are invaluable for basic research and drug development.[4][5]
The dual-luciferase reporter assay is a highly sensitive and quantitative method for studying gene regulation in living cells.[6] This system utilizes two different luciferase enzymes, typically Firefly luciferase and Renilla luciferase, expressed from two separate plasmids.[7] In the context of HIF-1 activity, the Firefly luciferase gene is placed under the control of a minimal promoter containing multiple copies of an HRE.[1][8] Therefore, the expression of Firefly luciferase is directly proportional to the transcriptional activity of HIF-1. The Renilla luciferase gene is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.[7] This application note provides a detailed protocol for using a dual-luciferase reporter assay to measure HIF-1 activity in cultured mammalian cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1 signaling pathway under normoxic and hypoxic conditions and the general workflow of the dual-luciferase reporter assay for measuring HIF-1 activity.
Figure 1: HIF-1 Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by PHDs and FIH-1, leading to its ubiquitination by pVHL and subsequent proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and binds to HREs to activate target gene transcription.
Figure 2: Experimental Workflow for the HIF-1 Dual Luciferase Reporter Assay.
Quantitative Data Summary
The following table summarizes representative data from a dual-luciferase reporter assay measuring HIF-1 activity in Rcho-1 trophoblast cells transfected with a PGK-1-HRE Firefly luciferase reporter and a pRL-SV40 Renilla luciferase reporter. Cells were exposed to varying oxygen concentrations for 18 hours.
| Oxygen Concentration | Mean Normalized Firefly/Renilla Ratio | Standard Deviation | Fold Induction (vs. 21% O2) |
| 21% (Normoxia) | 1.00 | ± 0.12 | 1.0 |
| 8% O2 | 1.10 | ± 0.15 | 1.1 |
| 5% O2 | 1.80 | ± 0.21 | 1.8[1] |
| 3% O2 | 1.70 | ± 0.19 | 1.7[1] |
Detailed Experimental Protocols
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, U2OS)
-
Complete cell culture medium
-
Multi-well tissue culture plates (24- or 96-well)
-
HRE-driven Firefly luciferase reporter plasmid (e.g., containing multiple copies of the consensus HRE sequence 5'-T/GACGTGCGG-3' from a gene like phosphoglycerate kinase-1, PGK-1).[1]
-
Constitutive Renilla luciferase reporter plasmid (e.g., pRL-TK, pRL-SV40)
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
-
Hypoxia chamber or incubator with O2 control
Protocol:
1. Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
2. Transient Transfection:
-
For each well of a 24-well plate, prepare a DNA mixture containing the HRE-Firefly luciferase reporter plasmid and the constitutive Renilla luciferase plasmid. A 10:1 to 20:1 ratio of the experimental reporter to the control reporter is recommended to minimize potential artifacts from the control plasmid promoter.
-
Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-transfection reagent complexes.
-
Add the complexes to the cells and incubate for 24 hours at 37°C and 5% CO2.
3. Hypoxic Treatment:
-
After 24 hours of transfection, expose the cells to the desired experimental conditions.
-
For hypoxic treatment, place the plate in a hypoxia chamber or a tri-gas incubator set to the desired oxygen concentration (e.g., 1-5% O2) for 16-24 hours.
-
For normoxic controls, maintain a parallel plate under standard culture conditions (21% O2).
-
If testing compounds for their effect on HIF-1 activity, add the compounds to the medium at the beginning of the normoxic/hypoxic incubation.
4. Cell Lysis:
-
After the incubation period, remove the plates from the incubator.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate the plate on an orbital shaker at room temperature for 15 minutes to ensure complete lysis.
5. Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.
-
Transfer 20 µL of cell lysate from each well to a white, opaque 96-well microplate.
-
Add 100 µL of LAR II to the first well and immediately measure the Firefly luciferase activity using a luminometer.
-
Next, add 100 µL of Stop & Glo® Reagent to the same well. This will quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity in the luminometer.
-
Repeat steps 3-5 for all samples.
6. Data Analysis:
-
For each sample, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity to obtain the normalized HIF-1 activity.
-
To determine the fold induction, divide the normalized activity of the hypoxia-treated samples by the normalized activity of the normoxia-treated control samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | Low transfection efficiency. | Optimize transfection protocol (DNA amount, reagent-to-DNA ratio, cell confluency). |
| Low reporter expression. | Use a stronger constitutive promoter for the Renilla luciferase construct. Increase the amount of reporter plasmid. | |
| Insufficient cell number. | Increase the initial cell seeding density. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and be consistent with technique. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Low Fold Induction Under Hypoxia | Inadequate hypoxia. | Verify the oxygen level in the hypoxia chamber. Ensure a tight seal. |
| Cell line is not responsive. | Use a cell line known to have a robust hypoxic response (e.g., U2OS, HEK293). | |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal duration of hypoxic exposure. |
References
- 1. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Response Element (HRE)–Directed Transcriptional Regulation of the Rat Lysyl Oxidase Gene in Response to Cobalt and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. signosisinc.com [signosisinc.com]
- 6. assaygenie.com [assaygenie.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. addgene.org [addgene.org]
Troubleshooting & Optimization
improving Manassantin B solubility for in vitro assays
Welcome to the technical support center for Manassantin B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a natural lignan compound isolated from the roots of Saururus chinensis (Asian lizard's tail). It is known to possess a range of biological activities, including antiviral, anti-inflammatory, and antineoplastic properties. In research, it is often used as an inhibitor of several key cellular signaling pathways, such as mTORC2, NF-κB, and STAT3, making it a valuable tool for studying cancer, viral infections, and inflammatory diseases.[1][2]
Q2: I'm observing precipitation after adding my this compound solution to the cell culture medium. What is causing this?
Precipitation of this compound in aqueous cell culture media is a common issue stemming from its hydrophobic nature and low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The target concentration in your assay may exceed the solubility limit of this compound in the final medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to crash out of solution before it can be properly dispersed.[3]
-
Improper Dissolution: The initial stock solution may not have been fully dissolved.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[3]
-
Temperature and pH: Changes in temperature or pH can affect the stability and solubility of the compound in the medium.[3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[4] It is crucial to use a high-purity, sterile grade of DMSO.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid off-target cellular effects.[4] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q5: My this compound stock solution has crystals after being stored in the freezer. What should I do?
This indicates that this compound has precipitated out of the DMSO stock, which can occur after a freeze-thaw cycle. Before use, gently warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is completely redissolved. Visually inspect the solution to confirm there are no visible particles. To avoid this issue, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3][5]
Data Presentation: Solubility and Storage
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Source |
| Primary Stock Solvent | High-purity Dimethyl Sulfoxide (DMSO) | [4] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light and moisture. | [5] |
| Final Solvent Concentration | Maintain final DMSO concentration below 0.5% (v/v) in cell culture medium. | [4] |
Table 2: Example Stock Solution Preparation (for a 10 mM Stock)
| Mass of this compound | Volume of DMSO to Add | Resulting Concentration |
| 1 mg | 0.1395 mL | 10 mM |
| 5 mg | 0.6975 mL | 10 mM |
| 10 mg | 1.3951 mL | 10 mM |
Note: The molecular weight of this compound is approximately 716.8 g/mol .[6]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparing Final Working Concentrations for Cell Dosing
This protocol uses a serial dilution method to minimize the risk of precipitation ("solvent shock") when preparing the final working solution.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound that is 100-fold more concentrated than your final desired concentration. For example, to achieve a final concentration of 10 µM, create a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in the pre-warmed medium. Mix well by gentle vortexing.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired 1X concentration. For instance, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium for a final concentration of 10 µM.
-
Mixing: Add the intermediate solution dropwise to the final medium volume while gently swirling the container to ensure rapid and even dispersion.
-
Cell Dosing: Immediately replace the existing medium on your cells with the freshly prepared this compound-containing medium.
-
Observation: After dosing, visually inspect the plates under a microscope to check for any signs of precipitation.
Signaling Pathways Modulated by this compound
This compound is known to inhibit multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
mTORC2 Signaling Pathway Inhibition
This compound has been shown to specifically block the mTORC2-mediated phosphorylation of AKT and PKCα, which are critical for cell survival and proliferation.[5]
STING/TBK-1/IRF3 Signaling Pathway Activation
In the context of viral infections, this compound can induce the release of mitochondrial DNA, which activates the cGAS-STING pathway, leading to an antiviral response.[7][8]
References
- 1. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C41H48O11 | CID 10439828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound shows antiviral activity against coxsackievirus B3 infection by activation of the STING/TBK-1/IRF3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Manassantin B stability in different solvents
Welcome to the technical support center for Manassantin B. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage of a stock solution, it is recommended to aliquot the solution and store it at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised. To maintain product integrity, it is crucial to use sealed storage and protect the compound from moisture and light. Repeated freeze-thaw cycles should be avoided as they can lead to product inactivation.[1]
Q2: I do not have access to a -80°C freezer. How will storage at -20°C affect the stability of my this compound stock solution?
A2: While -80°C is recommended for long-term stability, storage at -20°C is suitable for shorter periods, specifically up to one month.[1] If you need to store the compound for longer than a month, it is highly advisable to arrange for -80°C storage to ensure the compound's stability and the reproducibility of your experimental results.
Q3: What solvents are recommended for dissolving this compound?
Q4: How can I tell if my this compound has degraded?
A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in your solution. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Degradation. this compound may be degrading in your assay medium or under your experimental conditions (e.g., temperature, pH, light exposure).
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Minimize the exposure of the compound to harsh conditions.
-
Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points using a validated analytical method like HPLC.
-
-
-
Possible Cause 2: Poor Solubility. The compound may be precipitating out of solution at the final concentration in your aqueous assay buffer.
-
Troubleshooting Steps:
-
Visually inspect your final solution for any signs of precipitation.
-
Consider adjusting the final concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and does not exceed a concentration that could cause cellular toxicity.
-
Determine the solubility of this compound in your specific assay buffer.
-
-
Issue 2: Multiple peaks observed during HPLC analysis of a freshly prepared this compound solution.
-
Possible Cause 1: Impurities in the compound. The additional peaks may be impurities from the synthesis or isolation process.
-
Troubleshooting Steps:
-
Review the certificate of analysis (CoA) provided by the supplier to check the purity of the compound.
-
If possible, use a high-purity standard to confirm the identity of the main peak.
-
-
-
Possible Cause 2: On-column degradation. The compound may be degrading on the HPLC column.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to a more neutral range if the compound is sensitive to acidic or basic conditions.
-
Screen different column stationary phases to find one that is more inert towards your compound.
-
-
Stability Data
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Researchers are strongly encouraged to perform their own stability studies in the solvent systems relevant to their specific experimental needs.
Experimental Protocols
Protocol: Generalized Forced Degradation Study for this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3] This protocol provides a general framework for conducting such a study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Analyze samples at various time points and compare with a control sample kept in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.
-
The HPLC method should be capable of separating the intact this compound from any degradation products. A gradient elution with a C18 column is a common starting point.
-
Monitor the peak area of this compound and any new peaks that appear. Calculate the percentage of degradation.
Visualizations
Caption: this compound inhibits the mTORC2 signaling pathway.[5]
Caption: Generalized workflow for a forced degradation study.
References
optimizing Manassantin B concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Manassantin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as a potent inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[1][2][3] This inhibition disrupts downstream signaling pathways, including the phosphorylation of AKT at Ser-473 and PKCα at Ser-657, which in turn affects the AP-1 signal transduction pathway.[1][2] Additionally, this compound has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and activate the STING/TBK-1/IRF3 signaling pathway.[4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on available data, a starting range of 10 nM to 10 µM is recommended for initial dose-response experiments. For some specific applications, such as the inhibition of melanin production in B16 melanoma cells, IC50 values have been reported to be as low as 8 nM.[5] In other cell lines, like human dermal fibroblasts (HDFn), no significant cytotoxicity was observed at concentrations below 100 µg/mL.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells.[7] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[7]
Q4: Is this compound stable in cell culture medium?
The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. It is recommended to prepare fresh dilutions of this compound in media for each experiment. If long-term experiments are planned, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on cells. | Concentration is too low: The effective concentration can be highly cell-type dependent. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Compound instability: this compound may degrade over long incubation times. | Replenish the media with fresh this compound every 24-48 hours. | |
| Cell line is resistant: The target pathway may not be active or critical in your specific cell line. | Confirm the expression and activity of mTORC2 and its downstream targets in your cell line. Consider using a different cell line with known sensitivity. | |
| High levels of cell death, even at low concentrations. | Cell line is highly sensitive: Some cell lines are more susceptible to the cytotoxic effects of this compound. | Use a lower range of concentrations for your dose-response experiments. Determine the CC50 value for your specific cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture is below 0.1% for sensitive cells and does not exceed 0.5% for most cell lines.[7] Include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments. | |
| Precipitate forms in the cell culture medium. | Low solubility: this compound may have limited solubility in aqueous solutions at high concentrations. | Ensure the stock solution is fully dissolved in DMSO before diluting in media. Prepare the final working solution by adding the this compound stock solution to the media while vortexing to ensure rapid and even dispersion. Do not exceed the solubility limit in the final culture medium. |
| Inconsistent results between experiments. | Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into smaller volumes and thaw a fresh aliquot for each experiment. |
| Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the outcome. | Ensure a consistent cell seeding density across all wells and experiments. | |
| Variations in incubation time: The duration of exposure to this compound can affect the results. | Maintain a consistent incubation time for all experiments. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic (CC50) and inhibitory (IC50) concentrations of this compound in various cell lines. It is important to note that these values can be influenced by the specific assay, incubation time, and cell line used.[8][9]
Table 1: Cytotoxic Concentration (CC50) of this compound
| Cell Line | Assay | Incubation Time | CC50 Value | Reference |
| Human Dermal Fibroblasts (HDFn) | MTT Assay | 24 hours | > 100 µg/mL | [10] |
| Vero Cells | Not specified | Not specified | > 10 µg/mL |
Table 2: Inhibitory Concentration (IC50) of this compound
| Cell Line | Biological Effect | Assay | Incubation Time | IC50 Value | Reference |
| B16 Melanoma Cells | Melanin Production Inhibition | Not specified | Not specified | 8 nM | [5] |
| Hep3B Cells | IL-6-induced STAT3 Activation | Not specified | Not specified | Not specified | [1] |
| Various | Antiviral activity against coxsackieviruses | Not specified | Not specified | 0.88 - 8.20 µg/mL |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a detailed method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Protocol 2: Western Blot Analysis of mTORC2 Pathway Inhibition
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key proteins in the mTORC2 signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-PKCα (Ser657), anti-PKCα, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the mTORC2 signaling pathway.
Caption: this compound inhibits IL-6-induced STAT3 activation.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. This compound shows antiviral activity against coxsackievirus B3 infection by activation of the STING/TBK-1/IRF3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Manassantin B Dosage Optimization in Animal Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Manassantin B in animal models. The following troubleshooting guides and FAQs are designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse model of obesity?
A1: A dose of 2.5 mg/kg administered orally once daily has been shown to be effective in a high-fat diet-induced obesity model in C57BL/6N mice.[1] This dosage was used for both preventive and therapeutic effects.[1] For studying short-term signaling effects, the same dose was administered for one week.[1]
Q2: Are there any published in vivo doses for the anti-inflammatory or anti-cancer effects of this compound?
A2: Currently, there is limited published data on specific in vivo dosages of this compound for its anti-inflammatory or direct anti-cancer effects. However, a study on a synthetic derivative of the related compound, Manassantin A (LXY6006), used oral doses of 60 and 120 mg/kg to inhibit tumor xenograft growth in mice. While not this compound, this may provide a starting reference for anti-cancer studies. For anti-inflammatory studies, in vitro work suggests that this compound inhibits key inflammatory pathways, but in vivo dose-ranging studies would be necessary.
Q3: What is the known toxicity profile of this compound?
A3: There is a lack of specific published acute toxicity data (e.g., LD50, MTD) for this compound. For the related compound Manassantin A, an acute LD50 of 5.4 mg/kg has been reported in mice following intraperitoneal administration. It is crucial to conduct a maximum tolerated dose (MTD) study for this compound for your specific animal model and administration route before proceeding with efficacy studies.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a poorly water-soluble compound. For oral administration in mice, it has been prepared in 0.9% saline.[1] For other routes or higher concentrations, a vehicle suitability study is recommended. Common vehicles for poorly soluble compounds include solutions with co-solvents like DMSO (kept at a low final concentration, typically <0.5-1%), polyethylene glycol (PEG), or suspensions in vehicles like carboxymethylcellulose (CMC).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response or plasma levels | Poor solubility and inconsistent absorption of this compound. | 1. Optimize Vehicle: Experiment with different vehicle formulations (e.g., co-solvents, surfactants, or lipid-based formulations) to improve solubility and absorption. 2. Particle Size Reduction: Consider micronization or nano-milling of the this compound powder to increase its surface area and dissolution rate. 3. Standardize Dosing Procedure: Ensure consistent administration technique, volume, and timing relative to the animal's light/dark and feeding cycles. |
| Precipitation of this compound in the dosing solution | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Determine Solubility Limit: Conduct a benchtop solubility test of this compound in your chosen vehicle before preparing the bulk dosing solution. 2. Use a Co-solvent: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into the final vehicle with vigorous mixing. Ensure the final concentration of the organic solvent is well-tolerated by the animals. 3. Prepare Fresh: Make the dosing solution fresh before each administration to minimize the risk of precipitation over time. |
| No observable therapeutic effect at the tested dose | The dose may be too low, or the bioavailability is poor. | 1. Dose Escalation Study: If no toxicity is observed, conduct a dose-escalation study to determine if a higher dose produces the desired effect. 2. Pharmacokinetic Analysis: Perform a preliminary pharmacokinetic study to measure the plasma concentration of this compound after administration. This will help determine if the compound is being absorbed and reaching systemic circulation. 3. Alternative Administration Route: If oral bioavailability is low, consider other routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the experimental model. |
| Unexpected adverse effects or toxicity | The dose may be too high, or the vehicle may be causing toxicity. | 1. Conduct an MTD Study: A maximum tolerated dose study is essential to identify a safe dose range for your specific animal model and administration route. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the administration vehicle. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound and Related Compounds
| Compound | Indication | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | Obesity | C57BL/6N Mice | 2.5 mg/kg/day | Oral | Prevented and attenuated high-fat diet-induced obesity.[1] |
| Manassantin A | Neuroleptic | Mice | ED50: 0.21 mg/kg | Intraperitoneal | Inhibited amphetamine-induced stereotypy. |
| LXY6006 (Manassantin A derivative) | Cancer | Nude Mice (human tumor xenografts) | 60 and 120 mg/kg (6 days/week) | Oral | Significantly inhibited tumor growth. |
Table 2: Pharmacokinetic Parameters of this compound (Data currently unavailable in published literature)
| Animal Model | Dose | Route | Cmax | Tmax | AUC | t1/2 |
| Rat | - | IV | - | - | - | - |
Note: A study describing the pharmacokinetic analysis of this compound in rats following intravenous administration has been published, but the abstract does not contain the specific parameter values. Researchers are advised to consult the full publication for detailed data.
Experimental Protocols
Protocol 1: Evaluation of Anti-Obesity Effects of this compound in a Diet-Induced Obesity Mouse Model
-
Animal Model: 6-8 week old male C57BL/6N mice.
-
Diet: High-fat diet (HFD) to induce obesity.
-
Treatment Groups:
-
Vehicle control (0.9% saline), administered orally.
-
This compound (2.5 mg/kg), administered orally.
-
-
Dosing Regimen:
-
Preventive Model: Start HFD and daily oral administration of this compound or vehicle concurrently for a predetermined period (e.g., 9 weeks).[1]
-
Therapeutic Model: Induce obesity with HFD for a set duration (e.g., 6 weeks), then begin daily oral administration of this compound or vehicle for a therapeutic period (e.g., 2 weeks).[1]
-
-
Outcome Measures:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood for analysis of serum triglycerides, total cholesterol, and non-esterified fatty acids (NEFA).
-
Harvest and weigh fat pads (e.g., epididymal, subcutaneous).
-
Perform histological analysis of adipose tissue to measure adipocyte size.
-
Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
-
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
-
Animal Model: Mice or rats.
-
Treatment Groups:
-
Vehicle control.
-
Positive control (e.g., Indomethacin).
-
This compound (various doses, to be determined by MTD study).
-
-
Procedure:
-
Administer this compound or control substances via the desired route (e.g., oral or IP).
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
-
Outcome Measures:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels.
-
Signaling Pathways and Experimental Workflows
References
overcoming resistance to Manassantin B in cancer cells
Welcome to the technical support center for researchers utilizing Manassantin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the mammalian Target of Rapamycin Complex 2 (mTORC2). It functions by specifically blocking mTORC2-mediated phosphorylation of downstream targets, including AKT at serine 473 (Ser473) and Protein Kinase C alpha (PKCα) at serine 657. This disruption of the mTORC2 signaling pathway can inhibit cell survival and proliferation in cancer cells that depend on this pathway.
Q2: How can I verify that this compound is active in my cancer cell line?
The most direct method is to assess the phosphorylation status of its primary target, AKT. You should perform a Western blot analysis on lysates from cells treated with this compound and probe for phosphorylated AKT (Ser473). A significant, dose-dependent decrease in p-AKT (Ser473) levels, without a corresponding decrease in total AKT, indicates successful target engagement.
Q3: What are the potential mechanisms of resistance to this compound?
While specific research on this compound resistance is limited, mechanisms can be inferred from studies on other mTORC2 inhibitors. Potential resistance mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel survival pathways, such as the PI3K/mTORC1 or MAPK/ERK pathways, to compensate for mTORC2 inhibition.
-
Genetic Mutations: Mutations in the components of the mTORC2 complex (e.g., RICTOR, mSIN1) could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, lowering its intracellular concentration.
-
Downstream Alterations: Changes in downstream effectors of the AKT pathway that render them constitutively active could bypass the need for mTORC2 signaling.
Q4: Are there known IC50 values for this compound in various cancer cell lines?
Specific IC50 values for this compound's antiproliferative effects across a wide range of cancer cell lines are not extensively documented in publicly available literature. However, related neolignans have shown potent activity. Researchers should determine the IC50 empirically in their specific cell line of interest using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Data Presentation
Table 1: Cytotoxicity of Related Neolignans Against Human Cancer Cell Lines
As specific IC50 data for this compound is limited, the following table presents data for the closely related compound, Manassantin A, and its derivatives to provide a general reference for the potency of this compound class.
| Compound/Agent | Cell Line | Assay Type | IC50 Value |
| Manassantin A | T47D (Breast) | HIF-1 Reporter | 52 ± 9 nM |
| LXY6006 (Manassantin A Derivative) | T47D (Breast) | HIF-1 Reporter | 0.35 ± 0.11 nM |
| Neolignans (incl. Manassantin A) | Various Cancer Lines | MTT Assay | 0.018 - 0.423 µg/mL |
| Cisplatin (Reference) | Various Cancer Lines | MTT Assay | 1.175 - 7.922 µg/mL |
| Doxorubicin (Reference) | Various Cancer Lines | MTT Assay | 0.131 - >50 µg/mL |
Note: The antiproliferative IC50 of this compound should be determined experimentally for each cancer cell line.
Troubleshooting Guides
Issue 1: this compound treatment does not reduce cancer cell viability at expected concentrations.
| Potential Cause | Diagnostic Step | Suggested Solution |
| Poor Target Engagement | Perform a Western blot for p-AKT (Ser473) and total AKT after a short treatment period (e.g., 2-6 hours). | If p-AKT (Ser473) is not reduced, verify the compound's integrity and concentration. Increase the dose or shorten the treatment time to confirm acute target inhibition before assessing long-term viability. |
| Activation of Bypass Pathways | Analyze the phosphorylation status of key nodes in parallel pathways, such as p-ERK (MAPK pathway) or p-S6K (mTORC1 pathway), via Western blot. | Consider combination therapy. Co-treatment with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor for the MAPK pathway or a PI3K/mTORC1 inhibitor) may restore sensitivity. |
| Intrinsic Resistance | Sequence key components of the mTORC2 complex (e.g., RICTOR) in your cell line to check for mutations. | If mutations are present, this compound may not be effective. Consider alternative therapeutic strategies that target different pathways. |
| Increased Drug Efflux | Use a fluorescent dye efflux assay (e.g., Rhodamine 123) with and without a known ABC transporter inhibitor (e.g., Verapamil). | If drug efflux is high, co-treatment with an ABC transporter inhibitor could increase the intracellular concentration of this compound and enhance its efficacy. |
Visualizations
Signaling Pathway of this compound
Manassantin B Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the purification of Manassantin B. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
A1: this compound is a naturally occurring dineolignan predominantly isolated from aquatic plants of the Saururaceae family. The most common sources are the roots and aerial parts of Saururus cernuus (American lizard's tail) and Saururus chinensis (Asian lizard's tail).[1][2]
Q2: What are the major challenges in purifying this compound from crude plant extracts?
A2: The primary challenges stem from the complexity of the plant matrix. Researchers often encounter:
-
Co-eluting Impurities: this compound is often present with structurally similar lignans, such as Manassantin A, which makes chromatographic separation difficult.
-
Low Abundance: The concentration of this compound in the crude extract can be low, requiring efficient and high-recovery purification steps.
-
Solubility Issues: this compound has limited solubility in certain solvents, which can complicate both extraction and chromatographic steps.
-
Potential for Degradation: Like many complex natural products, this compound may be susceptible to degradation under harsh pH or temperature conditions during purification.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound fractions?
A3: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for determining the purity of this compound. It is highly effective for separating complex mixtures and quantifying the target compound.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, confirming the identity of the purified compound and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used for quantitative purity assessment (qNMR) against a certified standard.
Troubleshooting Guide
Issue 1: Low yield of this compound after initial extraction.
-
Possible Cause: Inefficient extraction from the plant material due to solvent choice or technique. Lignans are often trapped within a complex plant cell wall matrix.
-
Solution:
-
Solvent Optimization: Use a polar organic solvent system. A common and effective choice is an aqueous methanol (e.g., 70% methanol) or ethanol solution, which can efficiently penetrate the plant matrix.[2]
-
Extraction Technique: Employ sonication or maceration to enhance cell wall disruption and improve solvent penetration. Ensure sufficient extraction time and repeat the extraction process multiple times (e.g., 3x) with fresh solvent to maximize recovery.
-
Pre-treatment: For lignans in a particularly complex matrix, a pre-extraction defatting step with a non-polar solvent like n-hexane can remove interfering lipophilic compounds.
-
Issue 2: Poor separation between Manassantin A and this compound during column chromatography.
-
Possible Cause: Manassantin A and B are structurally very similar, leading to close retention times on standard silica gel columns. The mobile phase may not have sufficient selectivity.
-
Solution:
-
Gradient Elution: Implement a slow, shallow gradient elution on your silica gel column instead of an isocratic (single solvent mixture) elution. Start with a less polar mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity by slowly increasing the proportion of ethyl acetate. This will enhance the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using reverse-phase (C18) preparative HPLC, which separates compounds based on hydrophobicity and can offer different selectivity.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. It has been successfully used to separate similar lignans and can be a powerful alternative.
-
Issue 3: this compound appears to be degrading during the purification process.
-
Possible Cause: Exposure to harsh conditions such as strong acids/bases, high temperatures, or prolonged exposure to light.
-
Solution:
-
Maintain Neutral pH: Use buffered solutions where possible and avoid extreme pH values during extraction and chromatography.
-
Avoid High Temperatures: Concentrate fractions using a rotary evaporator at low temperatures (e.g., <40°C). Avoid leaving samples on a hot plate or in direct sunlight.
-
Work Efficiently: Minimize the duration of the purification process to reduce the time the compound is exposed to solvents and potential contaminants. Store fractions and the final product at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Quantitative Data Summary
The following table presents representative data for the purification of lignans using multi-step chromatographic techniques. Specific yield and purity for this compound can vary significantly based on the source material and exact protocol used.
| Purification Step | Technique | Mobile Phase / Eluent | Representative Yield (%) | Representative Purity (%) |
| Crude Extract | 70% Methanol Sonication | 70% Methanol in Water | 100 | ~1-5% |
| Fractionation | Liquid-Liquid Partition | Methylene Chloride | ~15-25% | ~10-20% |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (Gradient) | ~5-10% (of crude) | >85% |
| Preparative HPLC | Reverse-Phase C18 | Acetonitrile:Water (Gradient) | ~1-3% (of crude) | >98% |
Detailed Experimental Protocol
This protocol describes a representative multi-step process for the isolation and purification of this compound from Saururus chinensis.
1. Extraction and Fractionation
-
1.1. Drying and Grinding: Air-dry the aerial parts of Saururus chinensis and grind them into a fine powder.
-
1.2. Extraction: Macerate or sonicate the powdered plant material (e.g., 1.5 kg) with 70% aqueous methanol (3 x 6 L) for 1 hour per extraction.[2]
-
1.3. Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
1.4. Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of methylene chloride. Separate the layers and collect the methylene chloride fraction, which will be enriched with lignans. Repeat this partitioning step three times.
-
1.5. Fraction Concentration: Combine the methylene chloride fractions and evaporate the solvent to dryness to yield the methylene chloride fraction.
2. Silica Gel Column Chromatography
-
2.1. Column Packing: Prepare a silica gel (e.g., 230-400 mesh) column using a slurry packing method with n-hexane.
-
2.2. Sample Loading: Dissolve the dried methylene chloride fraction in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
2.3. Elution: Elute the column using a gradient mobile phase system of n-hexane and ethyl acetate (EtOAc). Start with 100% n-hexane and gradually increase the concentration of EtOAc. A suggested gradient could be:
-
Hexane:EtOAc (95:5)
-
Hexane:EtOAc (90:10)
-
Hexane:EtOAc (80:20)
-
Hexane:EtOAc (70:30)
-
Continue increasing polarity until the target compounds have eluted.
-
-
2.4. Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., p-anisaldehyde) or UV light to identify fractions containing this compound. Pool the fractions that show a high concentration of the target compound.
3. Preparative HPLC (Final Purification)
-
3.1. System Preparation: Use a preparative HPLC system equipped with a C18 reverse-phase column.
-
3.2. Mobile Phase: A common mobile phase for lignan separation is a gradient of acetonitrile and water.
-
3.3. Sample Injection: Dissolve the semi-purified this compound fraction from the silica gel column in methanol or the initial mobile phase, filter it through a 0.45 µm filter, and inject it onto the column.
-
3.4. Gradient Elution: Run a linear gradient, for example, from 40% acetonitrile in water to 70% acetonitrile in water over 40 minutes.
-
3.5. Collection and Verification: Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC). Verify the purity of the collected fraction using analytical HPLC and confirm its identity using LC-MS and NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for Manassantin A/B separation.
References
Technical Support Center: Maximizing Manassantin B Yield from Saururus cernuus
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Manassantin B from its natural source, Saururus cernuus (Lizard's Tail). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction and purification processes and improve your overall yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the isolation of this compound.
Q1: Which part of the Saururus cernuus plant should I use to maximize the yield of this compound?
Q2: What is the most effective solvent for extracting this compound?
A2: For the extraction of lignans like this compound, polar organic solvents are generally most effective.[1] A common and successful approach involves sequential extraction. First, a non-polar solvent like hexane is used to remove lipids and other non-polar compounds from the plant material.[2] Following this, a more polar solvent such as methanol or ethanol is used to extract the lignans.[1][2] For lignan glycosides, aqueous mixtures of these alcohols (e.g., 70-100%) can be particularly effective.[3]
Q3: My this compound yield is consistently low. What factors could be affecting it?
A3: Several factors can contribute to low yields of lignans:
-
Plant Material Quality: The concentration of lignans can be influenced by the plant's geographic location, climate, maturity at the time of harvest, and storage conditions.[2]
-
Extraction Efficiency: Inefficient extraction can be a major cause of low yield. Ensure that your plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. The choice of solvent and extraction method (e.g., maceration, Soxhlet, ultrasound-assisted) is also critical.
-
Compound Degradation: Lignans can be susceptible to degradation. It is important to control factors like temperature, light, and pH during extraction and storage.[3] Lignans are generally stable at temperatures below 100°C.[3] Storing extracts in a cold, dark, and dry place is recommended.[2]
-
Purification Losses: Each step in the purification process (e.g., chromatography) can lead to some loss of the target compound. Optimizing your purification protocol to minimize the number of steps and ensure efficient separation is crucial.
Q4: I am having trouble purifying this compound from the crude extract. What are some common issues and solutions?
A4: Purifying this compound from a complex crude extract can be challenging. Here are some troubleshooting tips:
-
Complex Co-extractives: Crude plant extracts contain numerous compounds with similar polarities to this compound, which can make separation difficult.
-
Peak Tailing or Broadening in Chromatography: This can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. Adjust the pH of the mobile phase, as this can affect the ionization state of your compound and its interaction with the column. Using a guard column can also help protect your analytical column from contaminants in the crude extract.
-
-
Irreproducible Results: Variability in extraction and purification can lead to inconsistent yields.
-
Solution: Standardize your protocols. Use the same source and batch of plant material, solvents, and chromatography columns for each experiment. Carefully control parameters like extraction time, temperature, and solvent ratios.
-
Experimental Protocols
Below are detailed methodologies for the extraction and purification of this compound, based on established protocols for lignan isolation.
Protocol 1: General Extraction of Lignans from Saururus Species
This protocol outlines a standard method for obtaining a crude lignan-rich extract.
-
Plant Material Preparation:
-
Collect fresh roots of Saururus cernuus.
-
Wash the roots thoroughly to remove any soil and debris.
-
Air-dry or freeze-dry the roots to remove moisture.[3] Drying at temperatures up to 60°C is also acceptable as lignans are relatively heat-stable.[3]
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Step 1: Defatting. Macerate the powdered root material in n-hexane (a non-polar solvent) at room temperature for 24-48 hours with occasional stirring. This step removes lipids and other non-polar compounds.[2] Filter the mixture and discard the hexane extract.
-
Step 2: Lignan Extraction. Air-dry the defatted plant material. Macerate the dried material in methanol or ethanol (polar solvents) at room temperature for 24-48 hours with occasional stirring.[1][2]
-
Filter the mixture and collect the methanol/ethanol extract.
-
Repeat the extraction with fresh methanol/ethanol two more times to ensure complete extraction of the lignans.
-
Combine the methanol/ethanol extracts.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude lignan-rich extract.
-
Protocol 2: Purification of this compound using Chromatography
This protocol describes a general approach to purify this compound from the crude extract.
-
Flash Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto a silica gel column for flash chromatography.[2]
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient will need to be optimized based on the separation observed.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.[2]
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Combine the fractions from flash chromatography that are enriched with this compound and concentrate them.
-
Dissolve the concentrated fraction in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and water, or methanol and water. The exact composition and gradient should be optimized for the best separation of this compound from any remaining impurities.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Manassantin B vs Manassantin A HIF-1 inhibition
A Comparative Guide to Manassantin B and Manassantin A as HIF-1 Inhibitors
Introduction
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a common feature of solid tumors.[1] HIF-1α, the oxygen-regulated subunit of HIF-1, is overexpressed in many human cancers and is associated with tumor progression, angiogenesis, and resistance to therapy, making it a prime target for anticancer drug development.[1][2] Natural products have been a significant source of novel therapeutic agents, and among them, the dineolignans Manassantin A and this compound, isolated from Saururus cernuus, have emerged as potent inhibitors of HIF-1.[1][3][4] This guide provides a detailed comparison of the HIF-1 inhibitory activities of this compound and Manassantin A, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
HIF-1 Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for proteasomal degradation. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α in the nucleus. Nuclear HIF-1α dimerizes with the constitutively expressed HIF-1β subunit, and this heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[2] These target genes are involved in various aspects of cancer progression, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[2][3]
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.
Comparative Efficacy of this compound vs. Manassantin A
Both Manassantin A and this compound are highly potent inhibitors of HIF-1.[1] Experimental data from cell-based reporter assays consistently demonstrate their ability to inhibit hypoxia-induced HIF-1 activation at low nanomolar concentrations.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | T47D Human Breast Cancer | HRE Luciferase Reporter | 3 nM | [5] |
| Manassantin A | T47D Human Breast Cancer | HRE Luciferase Reporter | 3 nM | [6] |
| Manassantin A | Not Specified | Not Specified | 30 nM | [7] |
| Manassantin A | 4T1 Murine Mammary Carcinoma | Luciferase Reporter | 1-10 nM | [1][8] |
| Manassantin A | 4T1 Murine Mammary Carcinoma | Western Blot (HIF-1α) | 10-100 nM (Significant Inhibition) | [2][9] |
The data indicates that both compounds exhibit comparable and potent inhibitory activity against HIF-1. Some studies report identical IC50 values of 3 nM for both Manassantin A and B in T47D human breast cancer cells.[5][6] Variations in reported IC50 values for Manassantin A may be attributed to different cell lines and assay conditions.
Mechanism of Action
Manassantin A and this compound inhibit HIF-1 activity by blocking the hypoxia-induced accumulation of HIF-1α protein in the nucleus.[3][6][8] This action is selective for hypoxia-induced HIF-1 activation, as they have been shown to be less effective against HIF-1 activation induced by iron chelators.[5] Importantly, this inhibition occurs without affecting the mRNA levels of HIF-1α, indicating a post-transcriptional mechanism of action.[3][6] By preventing the accumulation of HIF-1α, these compounds effectively block the transcription of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the HIF-1 inhibitory activity of Manassantin A and B.
HIF-1 Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: T47D human breast tumor cells are cultured in appropriate media.[5] Cells are then transfected with a reporter plasmid containing a luciferase gene under the control of multiple copies of the hypoxia-responsive element (HRE) from a HIF-1 target gene, such as erythropoietin.[5]
-
Compound Treatment: Transfected cells are treated with various concentrations of Manassantin A or this compound.
-
Hypoxic Induction: Following compound treatment, the cells are placed in a hypoxic chamber (e.g., 1% O2) for a specified period (e.g., 16 hours) to induce HIF-1 activity. Control cells are maintained under normoxic conditions.
-
Luciferase Activity Measurement: After hypoxic incubation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the HIF-1 transcriptional activity.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity, is calculated.
Western Blot for HIF-1α Protein Levels
This technique is used to visualize and quantify the amount of HIF-1α protein.
-
Cell Culture and Treatment: Cancer cells (e.g., 4T1 or MDA-MB-231) are seeded and treated with different concentrations of Manassantin A or B.[1]
-
Hypoxic Induction: Cells are exposed to hypoxic conditions (e.g., 0.5% O2) for a defined time (e.g., 24 hours) to induce HIF-1α expression.[1]
-
Nuclear Protein Extraction: Nuclear extracts are prepared from the cells to isolate the nuclear proteins, including HIF-1α.
-
SDS-PAGE and Protein Transfer: The extracted nuclear proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity, corresponding to the amount of HIF-1α, is quantified. A loading control, such as histone H1, is used to normalize the results.[1]
Experimental Workflow
The general workflow for assessing the HIF-1 inhibitory potential of Manassantin A and B is outlined below.
Caption: General experimental workflow for HIF-1 inhibition assessment.
Conclusion
Manassantin A and this compound are potent, low-nanomolar inhibitors of the HIF-1 signaling pathway. They act by preventing the accumulation of the HIF-1α subunit under hypoxic conditions, thereby blocking the transcription of key genes involved in tumor progression and angiogenesis. The available data suggests that both compounds have comparable efficacy, making them valuable lead compounds for the development of novel anticancer therapeutics targeting tumor hypoxia. Further investigation into their in vivo efficacy and safety profiles is warranted.
References
- 1. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saururus cernuus Lignans - Potent Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Saururus cernuus lignans--potent small molecule inhibitors of hypoxia-inducible factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Manassantin B: A Comparative Analysis of its Efficacy as a STAT3 Inhibitor
For Immediate Release
In the landscape of targeted therapies, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target for a variety of diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of Manassantin B, a naturally occurring lignan, and its efficacy as a STAT3 inhibitor against other well-established inhibitors. This report is intended for researchers, scientists, and drug development professionals.
Introduction to STAT3 and this compound
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, and apoptosis. Aberrant STAT3 activation is implicated in the pathogenesis of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
This compound, isolated from Saururus chinensis, has been identified as an inhibitor of STAT3 signaling.[1] It has been shown to decrease the interleukin-6 (IL-6)-induced phosphorylation of STAT3 and its subsequent translocation to the nucleus, thereby inhibiting its transcriptional activity.[1]
Comparative Efficacy of STAT3 Inhibitors
| Inhibitor | IC50 Value (STAT3 Inhibition) | Cell Line/Assay Condition |
| This compound | Data Not Available | Inhibits IL-6-induced STAT3 phosphorylation in Hep3B cells[1] |
| Stattic | 5.1 µM | Cell-free assay[2] |
| WP1066 | ~1.5 µM - 2.3 µM | A375 melanoma cells, HEL cells[3][4] |
| Cryptotanshinone | 4.6 µM | Cell-free assay[5][6] |
Mechanism of Action: The STAT3 Signaling Pathway
The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound exerts its inhibitory effect by interfering with the phosphorylation of STAT3, a critical step in this pathway.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a general protocol for assessing the inhibition of STAT3 phosphorylation, based on methodologies used in relevant studies.
Western Blot Analysis of STAT3 Phosphorylation in Hep3B Cells
Objective: To determine the effect of this compound on IL-6-induced STAT3 phosphorylation.
Materials:
-
Hep3B cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human IL-6
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture Hep3B cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Conclusion
This compound has demonstrated inhibitory activity against the STAT3 signaling pathway by preventing the phosphorylation of STAT3. While direct quantitative comparisons with other inhibitors are limited by the lack of a reported IC50 value for direct STAT3 inhibition, its effect on a key activation step highlights its potential as a modulator of this critical pathway. Further research is warranted to fully elucidate its potency and mechanism of action in comparison to other known STAT3 inhibitors. The provided experimental framework can serve as a basis for such comparative studies.
References
- 1. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Manassantin B: A Comparative Guide to its Validation as a Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Manassantin B's performance as a mitochondrial complex I inhibitor against other known inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the affected signaling pathways to aid in research and drug development.
Introduction
This compound, a lignan isolated from the plant Saururus cernuus, has emerged as a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This complex is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular energy production. Inhibition of complex I is a significant area of research due to its implications in various physiological and pathological processes, including metabolic diseases and cancer. This guide serves to validate this compound's role as a complex I inhibitor by comparing its activity with established and alternative inhibitors.
Comparative Analysis of Mitochondrial Complex I Inhibitors
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific target by 50%. The following table summarizes the IC50 values for this compound and other notable mitochondrial complex I inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the biological system used (isolated mitochondria vs. whole cells), the specific assay, and the substrates provided.
| Inhibitor | IC50 Value | Experimental System | Noteworthy Characteristics |
| This compound | ~25 nM | Biochemical assay | Potent and specific inhibitor of NADH-ubiquinone reductase activity. |
| Rotenone | 1.7 - 2.2 µM | Cardiac sarcoplasmic reticulum | A classic, potent, and widely used complex I inhibitor; often used as a positive control in research. |
| < 100 nM | Multiple human cell lines | ||
| 13.5 nM | Muscle mitochondria | ||
| Piericidin A | 0.061 µM | Tn5B1-4 cells | A natural inhibitor with structural similarity to ubiquinone. |
| IACS-010759 | < 10 nM | Oxidative phosphorylation assay | A potent and selective inhibitor with clinical trial investigations for cancer therapy. |
| 2.1 - 7.9 nM | Various tumor cell lines (in cellulo) | ||
| Metformin | Millimolar range (isolated mitochondria) | Isolated mitochondria | Widely prescribed anti-diabetic drug; its inhibitory effect is more potent in intact cells (micromolar range). |
| Micromolar range (intact cells) | Intact cells |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating and comparing mitochondrial complex I inhibitors. Below are detailed methodologies for key assays.
Mitochondrial Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)
This assay directly measures the enzymatic activity of complex I by monitoring the oxidation of NADH.
Principle: The assay follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. An artificial electron acceptor, such as coenzyme Q1 or decylubiquinone, is used. The specificity of the inhibition is confirmed by comparing the activity in the presence and absence of a known complex I inhibitor like rotenone.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: e.g., 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl2
-
NADH solution (e.g., 150 µM)
-
Coenzyme Q1 or Decylubiquinone solution
-
Inhibitors: this compound, Rotenone (as a control), and other compounds of interest
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 30°C).
-
Add the isolated mitochondria or SMPs to the assay buffer in a cuvette.
-
Add the inhibitor (this compound or comparator) at various concentrations and incubate for a specified time.
-
Add the electron acceptor (e.g., Coenzyme Q1).
-
Initiate the reaction by adding NADH.
-
Immediately start recording the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
To determine the complex I-specific activity, subtract the rate obtained in the presence of a saturating concentration of rotenone.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay assesses the impact of inhibitors on mitochondrial respiration in intact cells using extracellular flux analyzers.
Principle: The rate at which cells consume oxygen is a direct measure of mitochondrial respiration. By sequentially injecting different mitochondrial toxins, the activity of specific components of the electron transport chain can be determined.
Materials:
-
Live cells cultured in a Seahorse XF microplate
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial inhibitors.
-
Place the microplate in the extracellular flux analyzer and initiate the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the inhibitors and measure the OCR after each injection:
-
Oligomycin: The decrease in OCR after oligomycin injection represents the ATP-linked respiration.
-
FCCP: The increase in OCR after FCCP injection indicates the maximal respiratory capacity.
-
Rotenone and Antimycin A: The remaining OCR after this injection is due to non-mitochondrial oxygen consumption.
-
-
The complex I-dependent respiration can be calculated from the difference in OCR before and after the injection of rotenone.
Signaling Pathways and Visualization
Inhibition of mitochondrial complex I by this compound triggers a cascade of downstream signaling events, primarily due to the disruption of cellular energy homeostasis and an increase in reactive oxygen species (ROS).
AMPK Activation Pathway
The inhibition of mitochondrial complex I leads to a decrease in ATP production and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.
Caption: this compound inhibits Complex I, leading to AMPK activation.
Regulation of HIF-1α by Mitochondrial Dysfunction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen. While hypoxia is the primary stabilizer of HIF-1α, mitochondrial function also plays a complex regulatory role. Inhibition of complex I can, under certain conditions, lead to a decrease in HIF-1α stabilization and its transcriptional activity.
Caption: Complex I inhibition can decrease HIF-1α stabilization.
NF-κB Activation via Mitochondrial ROS
Inhibition of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS). Elevated ROS can act as signaling molecules, activating pro-inflammatory pathways such as the NF-κB pathway.
Caption: Mitochondrial ROS from Complex I inhibition can activate NF-κB.
Conclusion
The available data strongly support the validation of this compound as a potent and specific inhibitor of mitochondrial complex I. Its IC50 value is comparable to or even lower than that of other well-established inhibitors like Rotenone and Piericidin A under certain conditions. The downstream consequences of this compound-induced complex I inhibition, including the activation of the energy-sensing AMPK pathway and modulation of HIF-1α and NF-κB signaling, highlight its potential as a valuable tool for studying mitochondrial function and as a lead compound for the development of novel therapeutics targeting cellular metabolism. Further research, particularly direct comparative studies under standardized conditions, will be beneficial for a more definitive positioning of this compound in the landscape of mitochondrial complex I inhibitors.
Comparative Analysis of Manassantin B and Rotenone on Mitochondrial Respiration
A comprehensive examination of Manassantin B and rotenone reveals their distinct yet convergent inhibitory effects on mitochondrial respiration, primarily targeting Complex I of the electron transport chain. This guide provides a detailed comparison of their mechanisms, supported by experimental data and protocols for researchers in drug development and cellular biology.
Mechanism of Action
Both this compound and rotenone are potent inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for ATP production.[1][2] Inhibition of this complex disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of cellular events including decreased ATP synthesis, increased production of reactive oxygen species (ROS), and potential induction of apoptosis.[3][4][5]
Rotenone , a well-characterized pesticide and research tool, interferes with the electron transfer from the iron-sulfur centers in Complex I to ubiquinone.[1] This blockage leads to a backup of electrons within the mitochondrial matrix, resulting in the reduction of molecular oxygen to form superoxide radicals and other ROS.[1]
This compound , a dineolignan isolated from the plant Saururus cernuus, also potently and specifically inhibits mitochondrial Complex I.[2] Studies have shown that it decreases NADH-ubiquinone reductase activity without affecting the activity of NADH-ferricyanide reductase, indicating a specific site of action within the complex.[2] Similar to rotenone, this inhibition leads to reduced cellular ATP levels and the generation of mitochondrial ROS.[2][6]
Quantitative Comparison of Effects
The following table summarizes the key quantitative effects of this compound and rotenone on mitochondrial respiration based on available experimental data.
| Parameter | This compound | Rotenone | Cell Type/System |
| Complex I Inhibition (IC50) | Potent inhibitor[2] | nM range[7] | Mammalian cells |
| Effect on Cellular ATP Levels | Reduction in cellular ATP[2] | Dose-dependent decrease[7] | HL-60 cells, Mammalian cells |
| Mitochondrial ROS Production | Increased mitochondrial ROS[6] | Increased ROS production[3][4][5] | Vero cells, HL-60 cells |
| Effect on Oxygen Consumption Rate (OCR) | Decreased OCR | Dose-dependent inhibition[7] | Mammalian cells, HL-60 cells |
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XFe96 or XFp Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Culture medium, assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Wash and Medium Exchange: Gently wash the cells with the assay medium and replace the culture medium with the assay medium.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Loading of Inhibitors: Load the compounds from the Cell Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge. This compound would be added to a separate port for comparison.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.[8][9]
Measurement of Mitochondrial ROS Production
This protocol describes the use of a fluorescent probe to detect mitochondrial superoxide.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Fluorescence microscope or flow cytometer
-
Cells of interest
-
This compound and rotenone
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Treatment: Treat the cells with this compound or rotenone at the desired concentrations for the specified time.
-
Staining: Incubate the cells with MitoSOX™ Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with a warm buffer to remove excess probe.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[6]
Signaling Pathways and Experimental Workflows
Inhibition of Mitochondrial Complex I and Downstream Effects
Both this compound and rotenone initiate a similar cascade of events following the inhibition of Complex I. This can be visualized as a signaling pathway.
References
- 1. Rotenone - Wikipedia [en.wikipedia.org]
- 2. The lignan manassantin is a potent and specific inhibitor of mitochondrial complex I and bioenergetic activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial respiration measurements [bio-protocol.org]
Manassantin B: A Comparative Analysis with Other Lignans from Saururus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Manassantin B with other lignans isolated from Saururus species, focusing on their biological activities and performance in key experimental assays. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.
Introduction to Saururus Lignans
The genus Saururus, commonly known as lizard's tail, is a source of various bioactive lignans. These phenolic compounds have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, immunosuppressive, and anti-cancer activities. Among these, this compound, a dilignan isolated from Saururus chinensis and Saururus cernuus, has emerged as a particularly potent agent. This guide will compare the biological activities of this compound against other notable lignans from the same genus, such as Manassantin A, Sauchinone, and Saucerneol, supported by quantitative data from scientific literature.
Comparative Biological Activities
The biological activities of this compound and other Saururus lignans have been evaluated in various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key biological effects, providing a quantitative basis for comparison.
Anti-Inflammatory and Immunosuppressive Activity
Lignans from Saururus species have demonstrated significant potential in modulating inflammatory and immune responses. Their inhibitory effects on key pathways such as NF-κB and STAT3 signaling are central to these activities.
| Lignan | Assay | Cell Line | IC50 | Reference |
| This compound | NF-κB Reporter Gene Assay | HeLa | 2.5 µM | [1] |
| Manassantin A | NF-κB Reporter Gene Assay | HeLa | 4.7 µM | [1] |
| (-)-Saucerneol methyl ether | NF-κB Reporter Gene Assay | HeLa | 16.9 µM | [1] |
| Saucerneol D | NF-κB Reporter Gene Assay | HeLa | 11.2 µM | [1] |
| Saucerneol E | NF-κB Reporter Gene Assay | HeLa | 13.5 µM | [1] |
| This compound | IL-1β Promoter Activity | U937 | ~50 nM | [2] |
| This compound | NF-IL6 Induced IL-1β Activation | U937 | 78 nM | [2] |
| This compound | NF-κB Induced IL-1β Activation | U937 | 1.6 µM | [2] |
In a study evaluating immunosuppressive activity through a lymphoproliferation assay, the relative potency of several lignans was determined. Manassantin A and B were found to be the most potent, followed by (-)-Saucerneol, Saucerneol C, and Sauchinone[3].
Inhibition of Melanin Production
Manassantin A and B have shown remarkable inhibitory effects on melanin synthesis, suggesting their potential application in treating hyperpigmentation disorders.
| Lignan | Assay | Cell Line | IC50 | Reference |
| This compound | α-MSH-activated Melanin Production | B16 Melanoma | 8 nM | [4] |
| Manassantin A | α-MSH-activated Melanin Production | B16 Melanoma | 13 nM | [4] |
| Arbutin (Control) | α-MSH-activated Melanin Production | B16 Melanoma | 96 µM | [4] |
Signaling Pathways and Mechanisms of Action
The biological activities of these lignans are underpinned by their interactions with specific cellular signaling pathways. This compound, for instance, has been shown to inhibit the NF-κB and mTOR signaling pathways. Sauchinone and Saucerneol also exert their anti-inflammatory effects through the modulation of NF-κB and MAPK pathways.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and Sauchinone.
Caption: Overview of the melanogenesis pathway and the inhibitory action of Manassantin A & B.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of test compounds.
1. Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates and grown to 70-80% confluency.
-
Cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (as a transfection efficiency control) using a suitable transfection reagent.
2. Compound Treatment and Cell Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test lignans (e.g., this compound, Sauchinone).
-
After a 1-hour pre-incubation with the compounds, cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.
3. Luciferase Activity Measurement:
-
Cells are washed with phosphate-buffered saline (PBS) and lysed with a reporter lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase assay reagent is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase activity.
4. Data Analysis:
-
The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.
-
The IC50 values are determined by plotting the percentage of inhibition against the log concentration of the test compound.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by melanoma cells in culture, providing a measure of melanogenesis.
1. Cell Culture and Treatment:
-
B16 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test lignans (e.g., Manassantin A, this compound) and a stimulator of melanogenesis, such as alpha-melanocyte-stimulating hormone (α-MSH).
-
The cells are incubated for 72 hours.
2. Melanin Extraction:
-
After incubation, the cells are washed with PBS and harvested.
-
The cell pellet is dissolved in 1 N NaOH at 60°C for 1 hour to solubilize the melanin.
3. Quantification of Melanin:
-
The absorbance of the resulting solution is measured at 475 nm using a spectrophotometer.
-
A standard curve is generated using synthetic melanin to determine the melanin concentration in the samples.
-
The total protein content of the cell lysates is determined using a BCA protein assay to normalize the melanin content.
4. Data Analysis:
-
The melanin content is expressed as micrograms of melanin per milligram of protein.
-
The IC50 values are calculated from the dose-response curves.
Conclusion
This compound consistently demonstrates high potency across various biological assays, often exhibiting lower IC50 values compared to other lignans isolated from Saururus species. Its strong inhibitory effects on NF-κB signaling and melanin production highlight its potential as a lead compound for the development of novel anti-inflammatory and skin-depigmenting agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and other related lignans. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic promise of this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saucerneol G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Manassantin B Activity Across Diverse Cell Lines
Introduction
Manassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It has garnered interest in the scientific community for its range of biological activities, including anti-inflammatory and potential antitumor effects. Research indicates that this compound exerts its effects through the modulation of several key cellular signaling pathways. Notably, it has been shown to inhibit the interleukin-6 (IL-6) induced activation of the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[1][2] Further studies have implicated its role in suppressing the NF-κB and MAPK pathways, which are also crucial in cancer progression.[3] Additionally, this compound has demonstrated anti-angiogenic properties by downregulating matrix metalloproteinase 9 (MMP-9).[4][5] This guide provides a comparative overview of the cytotoxic activity of Manassantin-related compounds, details the experimental protocols used for its validation, and illustrates its mechanism of action.
Quantitative Data Presentation
Comprehensive cytotoxic screening data providing specific IC50 values for this compound across a wide panel of cancer cell lines is limited in publicly available literature. However, studies on closely related neolignans isolated from Saururus chinensis, such as Manassantin A and its epimers, provide insight into the potential potency of this compound class. The following table summarizes the IC50 values for these related neolignans against various human cancer cell lines, demonstrating potent activity compared to conventional chemotherapeutic agents.
Table 1: Cytotoxicity of Manassantin A and its Epimers in Human Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 Range (µg/mL) |
| SK-Hep-1 | Liver Carcinoma | 0.018 - 0.423 |
| PC-3 | Prostate Cancer | 0.018 - 0.423 |
| DU-145 | Prostate Cancer | 0.018 - 0.423 |
| BT-20 | Breast Carcinoma | 0.018 - 0.423 |
| SK-BR-3 | Breast Carcinoma | 0.018 - 0.423 |
| T-47D | Breast Carcinoma | 0.018 - 0.423 |
| HeLa | Cervical Cancer | 0.018 - 0.423 |
| T98G | Glioblastoma | 0.018 - 0.423 |
| SK-MEL-28 | Melanoma | 0.018 - 0.423 |
Note: The data represents the activity range for Manassantin A and its erythro, erythro- and threo, erythro-epimers. These compounds were reported to be more active than cisplatin and doxorubicin in the tested cell lines.[6] Importantly, these neolignans exhibited low cytotoxicity (IC50 > 10 µg/mL) against six tested normal human cell lines, suggesting a degree of tumor selectivity.[6]
Experimental Protocols
The evaluation of this compound's anticancer activity involves several standard cell biology assays. The detailed protocols for these key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC-3) in a 96-well flat-bottom plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[8]
-
Compound Treatment: Remove the supernatant and add fresh culture medium containing various concentrations of this compound. Include an untreated control and a positive control (e.g., doxorubicin). Incubate the plate for an additional 48 hours.[8]
-
MTT Incubation: After the incubation period, remove the supernatants and add 100 µL of MTT solution (0.2 mg/mL in culture media) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 545 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability inhibition relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Analysis of STAT3 Phosphorylation (Western Blot)
This technique is used to detect the activation state of STAT3 by measuring its phosphorylation at specific residues, typically Tyrosine 705 (Tyr705).[9]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-Actin.[10]
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[6][11]
Protocol:
-
Cell Treatment and Collection: Seed cells in 6-well plates, treat with this compound for 24 hours, and then harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of double-stranded RNA).[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.
-
Data Analysis: The resulting DNA content histogram is analyzed using appropriate software to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the typical workflow for assessing the anticancer activity of this compound, from initial cell culture to final data analysis.
Caption: General workflow for evaluating this compound's in vitro activity.
This compound Signaling Pathway Inhibition
This compound has been shown to interfere with the STAT3 signaling pathway. This pathway is often constitutively active in cancer cells and drives their growth and survival. The diagram below illustrates the key points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Manassantin B's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral effects of Manassantin B against several key viral pathogens, alongside alternative antiviral agents. The information presented is supported by experimental data from independent studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Antiviral Activity: A Quantitative Comparison
This compound, a lignan isolated from Saururus chinensis, has demonstrated notable antiviral activity against several members of the Picornaviridae family, particularly Coxsackievirus B3 (CVB3), and against the Epstein-Barr virus (EBV), a member of the Herpesviridae family. The following table summarizes the in vitro efficacy of this compound and compares it with other antiviral compounds targeting similar viruses.
| Compound | Virus | Assay Type | Efficacy (IC50/EC50) | Cell Line | Reference |
| This compound | Coxsackievirus B1 | CPE | 0.88 µg/mL (2.13 µM) | Vero | [1] |
| Coxsackievirus B2 | CPE | 1.12 µg/mL (2.71 µM) | Vero | [1] | |
| Coxsackievirus B3 | CPE | 8.20 µg/mL (19.86 µM) | Vero | [1] | |
| Coxsackievirus B4 | CPE | 1.04 µg/mL (2.52 µM) | Vero | [1] | |
| Coxsackievirus B5 | CPE | 1.23 µg/mL (2.98 µM) | Vero | [1] | |
| Coxsackievirus B6 | CPE | 1.08 µg/mL (2.61 µM) | Vero | [1] | |
| Saucerneol | EV71, CVA16, CVB3 | CPE | >80% inhibition at 2 µg/mL | Vero | [2] |
| Rupintrivir | Human Rhinovirus (mean) | Cell Protection | 0.023 µM | H1-HeLa, MRC-5 | [3] |
| Enterovirus 71 | Protease Inhibition | IC50: 2.3 µM | - | [4] | |
| Coxsackievirus B3 | CPE | EC50: 0.12 - 0.18 µM | - | [5] | |
| Pleconaril | Enterovirus (various strains) | CPE | IC50: 0.001 - 1.05 µM | Various | |
| Enterovirus 71 | CPE | EC50: 11 - 15 µM | RD | [6] | |
| Coxsackievirus B3 (Nancy) | Virus Yield Reduction | IC50: >20 µM | - | [7] | |
| Ribavirin | Enterovirus 71 | CPE | IC50: 65 µg/mL (266.16 µM) | RD, SK-N-SH, N18 | |
| Coxsackievirus B3 | Virus Yield Reduction | Significant reduction at 25 µg/mL | Human Myocardial Fibroblasts | [8] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. A lower value indicates higher potency. Conversion from µg/mL to µM for this compound is based on a molar mass of approximately 414.4 g/mol . Direct comparison of efficacy should be made with caution due to variations in experimental conditions, including specific viral strains, cell lines, and assay methodologies.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through distinct mechanisms depending on the virus.
Inhibition of Coxsackievirus B3 via STING Pathway Activation
Against Coxsackievirus B3, this compound's primary mechanism involves the activation of the STING (Stimulator of Interferon Genes) signaling pathway. This innate immune pathway is crucial for detecting cytosolic DNA and triggering an antiviral response. This compound is proposed to induce mitochondrial stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm. This cytosolic mtDNA is then detected by cGAS (cyclic GMP-AMP synthase), which in turn activates STING. Activated STING then recruits and activates TBK1 (TANK-binding kinase 1), leading to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons and other antiviral genes, ultimately inhibiting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enterovirus 71 and Coxsackievirus A16 3C Proteases: Binding to Rupintrivir and Their Substrates and Anti-Hand, Foot, and Mouth Disease Virus Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of coxsackievirus B3 carrier state infection of cultured human myocardial fibroblasts by ribavirin and human natural interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Manassantin B: A Comparative Analysis Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Manassantin B, a naturally derived lignan, with two widely used standard anti-inflammatory drugs: Dexamethasone, a potent synthetic corticosteroid, and Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID). This document summarizes their mechanisms of action, presents quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways.
Mechanism of Action: A Tale of Three Pathways
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct molecular pathways, offering different points of intervention in the inflammatory cascade.
This compound exerts its anti-inflammatory effects primarily by inhibiting the expression of key pro-inflammatory enzymes and cytokines. It has been shown to suppress the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation. Furthermore, this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2][3] Its mechanism of action involves the modulation of critical signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]
Dexamethasone , a glucocorticoid, operates by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. This leads to a broad suppression of the immune response and a reduction in the production of a wide array of inflammatory mediators, including prostaglandins, leukotrienes, and cytokines.
Indomethacin , a non-selective COX inhibitor, directly targets and inhibits both COX-1 and COX-2 enzymes.[4] By blocking the activity of these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, thereby reducing pain, fever, and inflammation. Its action is more targeted to the prostaglandin synthesis pathway compared to the broad-spectrum effects of dexamethasone.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data (IC50 values) for this compound and the standard anti-inflammatory drugs against key inflammatory targets. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, such as cell types and stimuli used.
| Compound | Target | Cell Type | Stimulus | IC50 Value | Reference |
| This compound | IL-1β expression | U937 cells | PMA | ~50 nM | [1] |
| NF-IL6 induced IL-1β activation | U937 cells | PMA | 78 nM | [1] | |
| NF-κB induced IL-1β activation | U937 cells | PMA | 1.6 µM | [1] | |
| Dexamethasone | COX-2 | Human Articular Chondrocytes | IL-1 | 0.0073 µM (7.3 nM) | |
| Glucocorticoid Receptor | - | - | 38 nM | ||
| Cox-2 mRNA destabilization | HeLa cells | MKK6 | ~1-10 nM | ||
| Indomethacin | COX-1 | - | - | 18 nM, 230 nM | |
| COX-2 | - | - | 26 nM, 630 nM | ||
| PGE2 release | Human Synovial Cells | IL-1α | 5.5 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Inflammatory signaling pathways and points of drug intervention.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and standard anti-inflammatory drugs.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response in RAW 264.7 cells.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this colored solution is measured spectrophotometrically.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines, such as IL-6 and TNF-α, in cell culture supernatants.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blotting for COX-2 and iNOS Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and iNOS, in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against COX-2 or iNOS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by the light produced upon addition of a luciferin substrate.
-
Procedure:
-
Transfect cells with the NF-κB luciferase reporter plasmid.
-
Treat the cells with the inflammatory stimulus and the test compounds.
-
Lyse the cells and add a luciferase assay reagent containing luciferin.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to inhibit key inflammatory pathways and the production of pro-inflammatory mediators. While direct quantitative comparisons with standard drugs like Dexamethasone and Indomethacin are challenging due to varied experimental conditions in the existing literature, the available data suggests that this compound is a potent inhibitor of IL-1β production, with IC50 values in the nanomolar range. Its mechanism of action, targeting upstream signaling molecules like NF-κB and MAPKs, differs from the direct enzyme inhibition of Indomethacin and the broad genomic effects of Dexamethasone. Further studies employing standardized assays to directly compare the potency of these compounds are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Inhibition of NF-IL6 activity by this compound, a dilignan isolated from Saururus chinensis, in phorbol myristate acetate-stimulated U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Manassantin B Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Manassantin B derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. This document summarizes quantitative experimental data, details key experimental protocols, and visualizes the underlying biological pathways.
Manassantins A and B, natural products isolated from Saururus cernuus, are potent inhibitors of HIF-1 activity.[1][2] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival.[1][3] Consequently, inhibiting HIF-1 is a promising strategy for cancer treatment. Extensive research has focused on synthesizing and evaluating derivatives of Manassantin A and B to understand their structural requirements for HIF-1 inhibition and to develop analogues with improved therapeutic properties.[1][4]
Comparative Efficacy of Manassantin Derivatives
The inhibitory activity of this compound derivatives is primarily assessed by their ability to suppress HIF-1α activity in cell-based assays. The following tables summarize the key quantitative data from seminal studies in the field, providing a direct comparison of the most promising analogues.
| Derivative | Modification | HIF-1α Inhibition IC50 (nM) | Cytotoxicity (Cell Line) | Reference |
| Manassantin A | - | 52 ± 9 | >10 µM (HEK-293T) | [5] |
| This compound | - | Potent HIF-1 inhibitor | Not specified | [1] |
| MA04 | Simplified side chain | Potent inhibitor (qualitative) | >80% survival at 10 µM (HEK-293T) | [1] |
| MA07 | Simplified side chain | Potent inhibitor (qualitative) | >80% survival at 10 µM (HEK-293T) | [1] |
| MA11 | Simplified side chain | Potent inhibitor (qualitative) | >80% survival at 10 µM (HEK-293T) | [1] |
| LXY6006 | Tetrahydrofuran replaced with cyclopentane | 0.35 ± 0.11 | GI50 > 10 µM for most cell lines tested | [5] |
Table 1: HIF-1α Inhibitory Activity and Cytotoxicity of Key Manassantin Derivatives. IC50 values represent the concentration required to inhibit 50% of HIF-1α activity. Cytotoxicity data indicates the effect on cell viability at a given concentration.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on Manassantin derivatives have illuminated several key structural features that govern their biological activity:
-
The Tetrahydrofuran Core: The central tetrahydrofuran ring is a critical component for HIF-1 inhibitory activity. Modifications to this core, such as replacing it with a cyclopentane ring in the case of LXY6006, can lead to a significant increase in potency and simplifies the synthetic process.[4][5]
-
Side Chains: The nature and length of the side chains attached to the core structure are important for activity. Analogues with simplified side chains, such as MA04, MA07, and MA11, retain potent HIF-1 inhibitory activity while having reduced structural complexity.[1]
-
Stereochemistry: The specific stereochemical configuration of the chiral centers within the Manassantin structure is crucial for its biological function.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays used in the evaluation of this compound derivatives.
HIF-1α Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured in appropriate media. Cells are then transiently transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and another containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the Manassantin derivatives.
-
Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1α activity.
-
Luciferase Activity Measurement: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 values are then calculated from the dose-response curves.[1]
Western Blot Analysis for HIF-1α and Downstream Targets
This technique is used to determine the protein levels of HIF-1α and its target genes, such as Vascular Endothelial Growth Factor (VEGF) and Cyclin-dependent kinase 6 (Cdk6).[1]
-
Cell Treatment and Lysis: Cells are treated with the test compounds under hypoxic conditions. After the incubation period, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HIF-1α, VEGF, Cdk6, and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.[1]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the Manassantin derivatives for a specified duration (e.g., 24 hours).
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by this compound derivatives and a typical experimental workflow.
Caption: HIF-1α signaling pathway under hypoxia and its inhibition by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Safety Operating Guide
Proper Disposal of Manassantin B: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Manassantin B, a bioactive lignan compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and can cause serious eye and respiratory irritation.[1] Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is in use:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder form, a properly fitted respirator is required.
-
Protective Clothing: A lab coat or other protective garments should be worn.
Waste Segregation and Container Management
Proper segregation and containment are the first steps in responsible disposal.
Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, pipette tips, and vials.
-
Liquid Waste: Includes solutions containing this compound, such as experimental buffers, cell culture media, and solvent rinses.
-
Sharps Waste: Contaminated needles, syringes, and blades must be disposed of in a designated sharps container.
Container Requirements:
-
All waste must be collected in clearly labeled, leak-proof containers that are compatible with the waste they contain.
-
Containers should be kept closed except when adding waste.
-
Do not overfill containers; leave adequate headspace to prevent spills.
Chemical Incompatibility and Safe Handling
Therefore, it is crucial to AVOID mixing this compound waste with the following:
-
Strong Oxidizing Agents: (e.g., permanganates, chromates, peroxides)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
Mixing with these substances could lead to unknown and potentially hazardous chemical reactions.
Step-by-Step Disposal Procedures
The following procedures outline the proper steps for disposing of different forms of this compound waste.
Disposal of Unused or Expired this compound
-
Original Container: Keep the unused or expired product in its original, labeled container.
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "Hazardous Waste: this compound".
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.
Disposal of Contaminated Solid Waste
-
Collection: Place all contaminated solid waste (gloves, wipes, etc.) into a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the bag or container with "Hazardous Waste" and list the contents, including "this compound contaminated debris".
-
Closure: Securely seal the bag or container when it is three-quarters full.
-
Storage and Pickup: Store in the designated hazardous waste accumulation area for EHS collection.
Disposal of Contaminated Liquid Waste
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
Labeling: Attach a hazardous waste tag. List all chemical components and their approximate concentrations, for example: "Hazardous Waste: this compound in DMSO/water solution".
-
Segregation: Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Storage and Pickup: Keep the container sealed and stored in secondary containment within the designated hazardous waste area until collection by EHS.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the this compound residue.
-
Collect Rinsate: This first rinse is considered hazardous and must be collected and disposed of as liquid hazardous waste.
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed with standard laboratory detergent and water.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If trained and equipped, contain the spill using appropriate absorbent materials.
-
Treat all cleanup materials as hazardous waste.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Data Presentation
| Property | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| CAS Number | 88497-88-5 | [1] |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for hazardous waste disposal.
References
Personal protective equipment for handling Manassantin B
Essential Safety and Handling Guide for Manassantin B
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Summary and Quantitative Data
This compound is a lignan with potential antineoplastic properties.[1] It is classified as acutely toxic and an irritant. All personnel must be aware of its hazards before handling.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Physical and Chemical Properties | |
| Molecular Formula | C41H48O11 |
| Molecular Weight | 716.8 g/mol [1] |
| Appearance | White-yellow powder[2] |
| Storage | Desiccate at -20°C[2] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. This section outlines the required personal protective equipment (PPE) and a step-by-step procedure for its use.
Personal Protective Equipment (PPE)
Given the cytotoxic and irritant nature of this compound, the following PPE is mandatory.
-
Gloves: Double gloving with powder-free nitrile gloves is required. The gloves should comply with ASTM D6978-05 standards for resistance to chemotherapy drugs.[3][4][5] Change gloves immediately if they are contaminated, torn, or punctured.[3][6]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is necessary.[3][6] The gown should fasten in the back to provide a barrier against splashes.[3][6]
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes and aerosols.[3][6]
-
Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a containment system, a fit-tested N95 or higher-rated respirator is required.[3]
Step-by-Step Handling Protocol
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Have a chemical spill kit readily accessible.
Donning PPE:
-
Put on the first pair of nitrile gloves.
-
Don the disposable gown, ensuring it is securely fastened.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Don eye and face protection.
-
If required, don the respiratory protection.
Handling this compound:
-
Carefully handle the compound to avoid generating dust or aerosols.
-
If weighing the powder, do so in a containment device.
-
After handling, decontaminate the work surface with an appropriate solvent.
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outside.
-
Remove the gown by rolling it down and away from the body, turning it inside out.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, gowns, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not pour down the drain.[7]
-
Sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[8]
Container Management:
-
Keep all hazardous waste containers securely closed when not in use.[9]
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[9]
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Empty containers that held this compound should be treated as hazardous waste and disposed of through the EHS office. Do not attempt to rinse and reuse them unless following a specific institutional protocol for acutely toxic waste.[8][9]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C41H48O11 | CID 10439828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:88497-88-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 5. glovenation.com [glovenation.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
